cyclo(L-Pro-L-Val)
Description
cyclo(L-Pro-L-Val) has been reported in Chromocleista, Penicillium herquei, and other organisms with data available.
Properties
IUPAC Name |
(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAWXQORJEMBD-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426301 | |
| Record name | CHEBI:69439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2854-40-2 | |
| Record name | CHEBI:69439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclo(L-Pro-L-Val): A Technical Guide to its Natural Microbial Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Pro-L-Val) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of natural products. Composed of L-proline and L-valine residues, this small molecule has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties. Found in a variety of natural sources, bacteria and fungi stand out as prominent producers. This technical guide provides an in-depth overview of the natural microbial sources of cyclo(L-Pro-L-Val), details on its biosynthesis, and comprehensive experimental protocols for its isolation, characterization, and quantification.
Natural Sources of Cyclo(L-Pro-L-Val) in Bacteria and Fungi
A wide array of bacterial and fungal species have been identified as natural producers of cyclo(L-Pro-L-Val). These microorganisms synthesize this cyclodipeptide as a secondary metabolite, often as part of a complex mixture of bioactive compounds.
Bacterial Sources:
Numerous bacterial genera are known to produce cyclo(L-Pro-L-Val). Notable examples include:
-
Pseudomonas spp.: Various species within this genus, such as Pseudomonas aeruginosa and Pseudomonas aurantiaca, have been reported to produce cyclo(L-Pro-L-Val)[1][2]. In P. aeruginosa, its production has been linked to quorum sensing, a cell-to-cell communication system[3].
-
Bacillus spp.: Several species of Bacillus, including B. pumilus, B. thuringiensis, B. endophyticus, and B. amyloliquefaciens, are known producers[4]. For instance, cyclo(D-Pro-L-Val), a stereoisomer, has been isolated from Bacillus amyloliquefaciens and shown to have antifungal activity[4].
-
Lysobacter capsici: This bacterium is a known producer of a variety of 2,5-diketopiperazines, including cyclo(L-Pro-L-Val)[5][6].
-
Achromobacter xylosoxidans: This bacterium has been shown to produce cyclo(L-Pro-L-Val) which exhibits inhibitory activity against aflatoxin production[7].
-
Streptomyces spp.: Members of this genus are prolific producers of secondary metabolites, and some strains have been found to synthesize cyclo(L-Pro-L-Val)[8].
Fungal Sources:
Fungi are also a rich source of cyclo(L-Pro-L-Val) and other diketopiperazines. Some key fungal producers include:
-
Aspergillus spp.: Various Aspergillus species, such as A. fumigatus and A. flavus, have been identified as sources of this compound[8].
-
Penicillium spp.: This genus is another significant contributor to the diversity of fungal diketopiperazines, including cyclo(L-Pro-L-Val).
-
Meyerozyma guilliermondii: This marine yeast has been reported to produce cyclo(L-Pro-L-Val), with production influenced by environmental stress conditions.
Quantitative Data on Production
While many studies have identified the presence of cyclo(L-Pro-L-Val) in microbial cultures, detailed quantitative data on production yields are not always extensively reported. The table below summarizes available quantitative information. It is important to note that production yields can vary significantly based on the microbial strain, culture conditions, and extraction methods.
| Microorganism | Compound | Yield/Concentration | Reference |
| Pseudomonas aurantiaca PB-St2 | Crude Metabolite Extract | 47 mg/100 mL (after 72h incubation at 32°C) | Assessment of Anticancer and Antimicrobial Potential of Bioactive Metabolites and Optimization of Culture Conditions of Pseudomonas aurantiaca PB-St2 for High Yields. Note: This is the yield of the crude extract, not purified cyclo(L-Pro-L-Val). |
| Bacillus amyloliquefaciens Y1 | cyclo(D-Pro-L-Val) | MIC of 250 µg/mL against Fusarium graminearum | Purification and antifungal characterization of Cyclo (D-Pro-L-Val) from Bacillus amyloliquefaciens Y1 against Fusarium graminearum to control head blight in wheat. Note: This is a measure of bioactivity (Minimum Inhibitory Concentration), not production yield. |
| Achromobacter xylosoxidans | cyclo(L-Pro-L-Val) | IC50 of 0.3 mg/mL for inhibition of NA accumulation | Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Note: This is a measure of bioactivity (Half-maximal Inhibitory Concentration), not production yield. |
Biosynthesis of Cyclo(L-Pro-L-Val)
The biosynthesis of cyclo(L-Pro-L-Val) in microorganisms is primarily carried out by two families of enzymes: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs) .
Non-Ribosomal Peptide Synthetase (NRPS) Pathway
NRPSs are large, multi-domain enzymes that act as an assembly line to synthesize peptides without the involvement of ribosomes. The synthesis of a cyclodipeptide like cyclo(L-Pro-L-Val) by an NRPS typically involves the following steps:
-
Adenylation (A) domain: Selects and activates the specific amino acids (L-proline and L-valine) using ATP.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is covalently attached to the T domain via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the two amino acids tethered to adjacent T domains.
-
Cyclization and Release: A terminal thioesterase (TE) or a specialized condensation domain catalyzes the intramolecular cyclization of the dipeptidyl intermediate, releasing the final cyclo(L-Pro-L-Val) product.
Caption: Generalized NRPS pathway for cyclo(L-Pro-L-Val) synthesis.
Cyclodipeptide Synthase (CDPS) Pathway
CDPSs represent a more direct route to cyclodipeptide synthesis. These enzymes utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates. The general mechanism is as follows:
-
Binding of first aa-tRNA: The CDPS binds the first aa-tRNA (e.g., Pro-tRNAPro).
-
Acyl-enzyme intermediate formation: The aminoacyl group (proline) is transferred to a conserved serine residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate.
-
Binding of second aa-tRNA: The second aa-tRNA (e.g., Val-tRNAVal) binds to the enzyme.
-
Dipeptidyl-enzyme formation: The second amino acid (valine) attacks the acyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.
-
Cyclization and Release: The N-terminal amino group of the dipeptide attacks the ester bond, leading to intramolecular cyclization and the release of cyclo(L-Pro-L-Val).
Caption: Generalized CDPS pathway for cyclo(L-Pro-L-Val) synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the study of cyclo(L-Pro-L-Val) from microbial sources.
Fermentation and Extraction
This protocol describes the general procedure for culturing a microbial strain and extracting the cyclodipeptide.
Materials:
-
Microbial strain (e.g., Pseudomonas aurantiaca PB-St2)
-
Appropriate liquid culture medium (e.g., King's B broth)
-
Shaking incubator
-
Centrifuge and centrifuge bottles
-
Ethyl acetate
-
1N HCl
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the microbial strain into a small volume (e.g., 10 mL) of the chosen liquid medium. Incubate overnight under appropriate conditions (e.g., 32°C, 150 rpm).
-
Large-Scale Fermentation: Transfer the overnight culture to a larger volume of fresh medium (e.g., 5 L) to achieve a 1% (v/v) inoculum. Incubate for an optimized period (e.g., 72-96 hours) at the optimal temperature and agitation speed[9].
-
Cell Separation: Harvest the culture broth by centrifugation (e.g., 3,600 rpm for 40 minutes) to separate the supernatant from the cell pellet[9].
-
Solvent Extraction:
-
Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator.
Caption: Workflow for the extraction of cyclo(L-Pro-L-Val).
Purification by Chromatography
The crude extract is a complex mixture and requires further purification to isolate cyclo(L-Pro-L-Val).
A. Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of solvents with increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate).
-
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a pre-packed silica gel column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Column: C18 reversed-phase column (e.g., YMC-Pack ODS-A, 250 mm × 10 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of HPLC-grade methanol and water (often with a modifier like 0.1% acetic acid). The exact composition needs to be optimized based on analytical HPLC. For example, an isocratic elution with 30-40% methanol in water.
-
Flow Rate: Typically 3-5 mL/min.
-
Detection: UV detector at 210 nm.
-
Procedure:
-
Dissolve the semi-purified fraction from column chromatography in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to the retention time of cyclo(L-Pro-L-Val) as determined by analytical HPLC.
-
Remove the solvent from the collected fraction by rotary evaporation or lyophilization to obtain the pure compound.
-
Characterization by Spectroscopy
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrumentation: 400 or 500 MHz NMR spectrometer.
-
Expected ¹H NMR data (in CDCl₃):
-
The proton chemical shifts will be specific to the structure of cyclo(L-Pro-L-Val). Key signals include those for the alpha-protons of proline and valine, the side chain protons of valine (isopropyl group), and the protons of the proline ring.
-
-
Expected ¹³C NMR data (in CDCl₃):
-
Characteristic signals for the two carbonyl carbons of the diketopiperazine ring, the alpha-carbons of proline and valine, and the carbons of the respective side chains.
-
B. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 197.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₀H₁₆N₂O₂).
Quantification by HPLC-DAD
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD).
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example:
-
0-4 min: 30% acetonitrile
-
4-17 min: Gradient to 60% acetonitrile
-
17-20 min: Hold at 60% acetonitrile
-
20-25 min: Return to 30% acetonitrile
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 22°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of pure cyclo(L-Pro-L-Val) at known concentrations.
-
Sample Preparation: Dilute the microbial extract to a concentration within the linear range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to cyclo(L-Pro-L-Val) in the chromatograms of the standards and samples. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the regression equation from the calibration curve to determine the concentration of cyclo(L-Pro-L-Val) in the samples.
Conclusion
Cyclo(L-Pro-L-Val) is a fascinating and biologically active cyclic dipeptide produced by a diverse range of bacteria and fungi. Understanding its natural sources, biosynthesis, and methods for its analysis is crucial for harnessing its potential in various applications, from agriculture to medicine. The protocols and information provided in this guide offer a solid foundation for researchers and professionals to further explore and utilize this promising natural product. Future research focusing on the optimization of production yields and the elucidation of specific biosynthetic gene clusters in high-producing strains will be instrumental in advancing the practical applications of cyclo(L-Pro-L-Val).
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Anticancer and Antimicrobial Potential of Bioactive Metabolites and Optimization of Culture Conditions of Pseudomonas aurantiaca PB-St2 for High Yields - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(L-Pro-L-Val): A Diketopiperazine from the Seafoam Sponge (Tedania ignis)
An In-depth Technical Guide on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclic dipeptide cyclo(L-Pro-L-Val), a bioactive secondary metabolite isolated from the marine sponge Tedania ignis, commonly known as the fire sponge. This document details its discovery, provides a composite experimental protocol for its isolation and purification, summarizes its known biological activities with quantitative data, and visualizes its mechanism of action on key signaling pathways.
Discovery and Significance
Cyclo(L-Pro-L-Val), a member of the 2,5-diketopiperazine class of compounds, has been identified from various natural sources, including marine sponges, bacteria, and fungi.[1] Its initial discovery from a marine source was reported from the Caribbean sponge Tedania ignis.[2] Notably, subsequent research has demonstrated that a symbiotic Micrococcus species associated with T. ignis is capable of producing this and other diketopiperazines, suggesting a microbial origin for these compounds within the sponge holobiont.[2]
The significance of cyclo(L-Pro-L-Val) lies in its diverse and potent biological activities. It has demonstrated notable antibacterial, anti-inflammatory, and quorum sensing inhibitory properties, making it a molecule of interest for the development of new therapeutic agents and biopesticides.[1]
Physicochemical and Spectral Data
The structural and spectral data for cyclo(L-Pro-L-Val) are crucial for its identification and characterization.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | (3S,8aS)-3-isopropylpyrrolidino[1,2-a]pyrazine-1,4-dione |
| CAS Number | 2854-40-2 |
| Appearance | White solid |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[3] |
| ¹H NMR (500 MHz, CDCl₃) | δ 6.01 (br s, 1H), 4.16 (t, J=8.2 Hz, 1H), 4.08 (dd, J=9.5, 4.0 Hz, 1H), 3.70-3.55 (m, 2H), 2.45-2.35 (m, 1H), 2.25-2.15 (m, 1H), 2.10-1.90 (m, 2H), 1.10 (d, J=6.8 Hz, 3H), 0.95 (d, J=6.8 Hz, 3H) |
| ¹³C NMR (126 MHz, CDCl₃) | δ 170.5, 166.2, 59.8, 57.0, 45.8, 31.8, 28.5, 22.8, 19.2, 18.0 |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (s, 1H), 4.05-3.95 (m, 2H), 3.55-3.40 (m, 2H), 2.25-2.10 (m, 1H), 2.05-1.75 (m, 3H), 0.95 (d, J=6.7 Hz, 3H), 0.80 (d, J=6.7 Hz, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.5, 165.8, 59.0, 56.5, 45.0, 30.5, 28.0, 22.5, 19.5, 18.5 |
| Mass Spectrometry (LC-MS) | [M+H]⁺ m/z 197.115[4] |
Biological Activities
Cyclo(L-Pro-L-Val) exhibits a range of biological activities, with quantitative data summarized below.
| Activity | Target Organism/Cell Line | Measurement | Value |
| Antibacterial | Staphylococcus aureus | MIC | 16.3 µg/mL |
| Bacillus subtilis | MIC | 18.2 µg/mL | |
| Escherichia coli | MIC | >20 µg/mL | |
| Quorum Sensing Inhibition | LuxR-dependent E. coli biosensor | IC₅₀ | 0.4 mM |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of IKKα/β, IκBα, and NF-κB phosphorylation | Concentration-dependent |
Experimental Protocols
The following sections provide a detailed, synthesized methodology for the isolation and characterization of cyclo(L-Pro-L-Val) from Tedania ignis. This protocol is based on established methods for the isolation of diketopiperazines from marine sponges.
Collection and Extraction of Sponge Material
-
Collection: Specimens of Tedania ignis are collected by hand using SCUBA from a suitable marine environment. Samples should be immediately frozen at -20°C to prevent enzymatic degradation of secondary metabolites.
-
Homogenization and Extraction: The frozen sponge tissue (e.g., 500 g wet weight) is cut into small pieces and homogenized in methanol (MeOH, 1.5 L) using a blender. The homogenate is allowed to stand at room temperature for 24 hours.
-
Filtration and Concentration: The methanolic extract is filtered, and the residue is re-extracted twice more with MeOH. The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude aqueous suspension.
-
Solvent Partitioning: The aqueous suspension is then subjected to liquid-liquid partitioning with an equal volume of dichloromethane (CH₂Cl₂). The organic layer is separated, and the process is repeated three times. The combined CH₂Cl₂ extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude organic extract.
Isolation and Purification Workflow
The crude extract is subjected to a series of chromatographic steps to isolate cyclo(L-Pro-L-Val).
References
Spectroscopic Data Interpretation for cyclo(L-Pro-L-Val): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Pro-L-Val), a cyclic dipeptide belonging to the diketopiperazine class, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, anti-inflammatory, and quorum sensing inhibition properties.[1][2][3][4] Found in a variety of natural sources such as marine sponges, bacteria, and fungi, its characterization is crucial for further investigation into its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data interpretation for cyclo(L-Pro-L-Val), presenting key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a logical workflow for spectral interpretation are also provided to aid researchers in the unambiguous identification and characterization of this molecule.
Molecular Structure and Properties
-
IUPAC Name: (3S,8aS)-3-isopropyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[5]
-
Molecular Weight: 196.25 g/mol [6]
-
Monoisotopic Molecular Weight: 196.121177763 Da
Spectroscopic Data
The structural elucidation of cyclo(L-Pro-L-Val) relies on the combined interpretation of data from various spectroscopic techniques. This section summarizes the key findings from NMR, MS, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for cyclo(L-Pro-L-Val) are typically acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for cyclo(L-Pro-L-Val) (500 MHz, CDCl₃) [7]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.01 | s | - | NH |
| 4.09 | t | 8.2 | Pro-α-H |
| 3.95 | d | 2.2 | Val-α-H |
| 3.68–3.61 | m | - | Pro-δ-H |
| 3.58–3.49 | m | - | Pro-δ-H |
| 2.38–2.29 | m | - | Val-β-H |
| 2.15–2.05 | m | - | Pro-β-H |
| 2.04–1.90 | m | - | Pro-γ-H |
| 1.05 | d | 6.8 | Val-γ-CH₃ |
| 0.85 | d | 6.8 | Val-γ-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for cyclo(L-Pro-L-Val) (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 170.1 (approx.) | Pro C=O |
| 166.2 (approx.) | Val C=O |
| 59.0 (approx.) | Pro-α-C |
| 53.4 (approx.) | Val-α-C |
| 45.5 (approx.) | Pro-δ-C |
| 31.4 (approx.) | Val-β-C |
| 28.1 (approx.) | Pro-β-C |
| 22.7 (approx.) | Pro-γ-C |
| 18.9 (approx.) | Val-γ-C |
| 16.6 (approx.) | Val-γ-C |
Note: Precise values for ¹³C NMR were not explicitly available in a single publication and are approximated based on typical chemical shifts for such structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for cyclo(L-Pro-L-Val)
| Technique | Precursor Ion | Observed m/z | Reference |
| HRMS (ESI) | [M+H]⁺ | 197.1285 (calc. 197.1285 for C₁₀H₁₇N₂O₂⁺) | |
| GC-MS | [M]⁺ | 196 | [5] |
| LC-MS | [M+H]⁺ | 197.115 | [6] |
Infrared (IR) Spectroscopy
Infrared spectroscopy helps identify the functional groups present in the molecule.
Table 4: Key IR Absorption Bands for cyclo(L-Pro-L-Val)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3100 | N-H stretching (amide) |
| ~2960-2850 | C-H stretching (aliphatic) |
| ~1680-1630 | C=O stretching (amide I) |
| ~1550-1510 | N-H bending (amide II) |
Note: Specific IR data for cyclo(L-Pro-L-Val) is sparse in the literature; these are characteristic ranges for cyclic dipeptides.
Experimental Protocols
Detailed and standardized experimental procedures are critical for reproducible spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified cyclo(L-Pro-L-Val) in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Use the residual solvent peak (CHCl₃ at 7.26 ppm) for chemical shift referencing.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
Use the solvent peak (CDCl₃ at 77.16 ppm) for chemical shift referencing.
-
-
2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra as needed to confirm assignments and establish connectivity.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of cyclo(L-Pro-L-Val) (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly or via liquid chromatography.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer).
-
GC Separation:
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature gradient to separate the components of the sample mixture.
-
-
MS Detection:
-
Acquire mass spectra in electron ionization (EI) mode.
-
The resulting fragmentation pattern can be compared to spectral libraries for identification.
-
Visualization of Interpretation Workflow and Biological Context
Visual diagrams can aid in understanding the logical flow of data interpretation and the biological relevance of cyclo(L-Pro-L-Val).
Spectroscopic Data Interpretation Workflow
The following diagram illustrates a typical workflow for the structural elucidation of cyclo(L-Pro-L-Val) using spectroscopic data.
Caption: Workflow for the spectroscopic identification of cyclo(L-Pro-L-Val).
Quorum Sensing Inhibition Pathway
Cyclo(L-Pro-L-Val) has been shown to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism. The diagram below provides a simplified representation of this inhibitory action.
Caption: Inhibition of bacterial quorum sensing by cyclo(L-Pro-L-Val).
Conclusion
The comprehensive spectroscopic analysis of cyclo(L-Pro-L-Val) through NMR, MS, and IR techniques provides a robust framework for its unambiguous identification. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration of the biological activities and therapeutic potential of this intriguing cyclic dipeptide.
References
- 1. Buy cyclo(L-Pro-L-Val) | 2854-40-2 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cyclo(L-Pro-L-Val) | CAS:2854-40-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spectrabase.com [spectrabase.com]
- 6. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Diketopiperazines and Cyclo(L-Pro-L-Val)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of diketopiperazines (DKPs), a prominent class of cyclic peptides, with a specific focus on the bioactive compound cyclo(L-Pro-L-Val). Diketopiperazines are the simplest form of cyclic peptides, resulting from the condensation of two amino acids.[1] They are produced by a wide array of organisms, including bacteria, fungi, marine life, and even mammals, and exhibit a diverse range of biological activities.[2][3] This guide delves into the core structure and properties of DKPs, and then narrows its focus to cyclo(L-Pro-L-Val), a DKP with demonstrated anti-inflammatory, antimicrobial, and quorum sensing inhibitory properties.[4] Detailed experimental protocols for the synthesis and biological evaluation of cyclo(L-Pro-L-Val) are provided, along with a summary of its quantitative bioactivity data. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its mechanism of action.
Introduction to Diketopiperazines (DKPs)
2,5-Diketopiperazines (DKPs) are six-membered heterocyclic rings containing two amide bonds, formed from the cyclization of a dipeptide.[3] This core structure provides a rigid scaffold that can be decorated with various side chains, depending on the constituent amino acids, leading to a vast diversity of chemical structures and biological functions.[1]
Natural Sources and Biological Significance:
DKPs are ubiquitous in nature and have been isolated from a multitude of natural sources.[2] They are known to play significant roles in microbial communication and defense mechanisms. Their biological activities are extensive and include:
-
Antimicrobial: Exhibiting activity against a range of bacteria and fungi.[2]
-
Antitumor: Showing potential in cancer therapy.[2]
-
Antiviral: Demonstrating inhibitory effects against various viruses.[5]
-
Neuroprotective: Offering potential therapeutic avenues for neurodegenerative diseases.[2]
-
Quorum Sensing Modulation: Interfering with bacterial cell-to-cell communication.
The structural rigidity and peptidic nature of DKPs make them attractive scaffolds for drug discovery, offering advantages in terms of metabolic stability and cell permeability compared to their linear peptide counterparts.
Cyclo(L-Pro-L-Val): A Bioactive Diketopiperazine
Cyclo(L-Pro-L-Val), also known as cyclo(prolyl-valine), is a diketopiperazine formed from the amino acids L-proline and L-valine. Its chemical structure is presented below:
Chemical Structure:
-
Molecular Formula: C₁₀H₁₆N₂O₂
-
Molecular Weight: 196.25 g/mol [6]
-
CAS Number: 2854-40-2
This compound has been isolated from various natural sources, including bacteria and fungi, and has garnered significant interest due to its pronounced biological activities.[4][6]
Biological Activities of Cyclo(L-Pro-L-Val)
Cyclo(L-Pro-L-Val) exhibits a compelling profile of biological activities, making it a subject of intensive research for potential therapeutic and biotechnological applications.
Cyclo(L-Pro-L-Val) has demonstrated significant anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It has been shown to inhibit the phosphorylation of key signaling proteins IKKα, IKKβ, and IκBα, which are crucial steps in the activation of NF-κB.[1] By preventing the activation of NF-κB, cyclo(L-Pro-L-Val) can suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
This diketopiperazine displays notable antimicrobial activity against a range of pathogenic microorganisms. It has been reported to be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[4] Furthermore, it has shown potent inhibitory activity against the plant pathogen Rhodococcus fascians.[1]
Cyclo(L-Pro-L-Val) acts as a modulator of quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation. It has been shown to inhibit the activation of LuxR-type QS systems, thereby interfering with bacterial coordination and pathogenicity.[4] This activity is particularly relevant in the context of combating antimicrobial resistance, as it offers a non-bactericidal approach to infection control.
Quantitative Bioactivity Data
The biological activities of cyclo(L-Pro-L-Val) have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Antimicrobial Activity of Cyclo(L-Pro-L-Val)
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 16.3 µg/mL | [4] |
| Bacillus subtilis | 18.2 µg/mL | [4] |
| Rhodococcus fascians LMG 3605 | 19.6 µg/mL | [1] |
| Vibrio anguillarum | 7.14 x 10⁻⁷ µg/mL | [6] |
Table 2: Quorum Sensing Inhibition Activity of Cyclo(L-Pro-L-Val)
| Assay System | IC₅₀ Value | Reference |
| LuxR-dependent E. coli biosensor | 0.4 mM | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of cyclo(L-Pro-L-Val).
Chemical Synthesis of Cyclo(L-Pro-L-Val)
The following is a representative solution-phase synthesis protocol for cyclo(L-Pro-L-Val).
Step 1: Synthesis of the Linear Dipeptide (L-Prolyl-L-Valine Methyl Ester)
-
Protection of L-Proline: N-Cbz-L-proline is prepared by reacting L-proline with benzyl chloroformate in an alkaline aqueous solution.
-
Esterification of L-Valine: L-valine methyl ester hydrochloride is prepared by reacting L-valine with thionyl chloride in methanol.
-
Peptide Coupling:
-
Dissolve N-Cbz-L-proline (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Add L-valine methyl ester hydrochloride (1 equivalent) and a base like triethylamine (TEA) (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, N-Cbz-L-prolyl-L-valine methyl ester.
-
Step 2: Deprotection and Cyclization
-
Deprotection: The N-Cbz protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol under a hydrogen atmosphere.
-
Cyclization:
-
The resulting dipeptide methyl ester is dissolved in a high-boiling point solvent such as 2-butanol or toluene.
-
The solution is heated to reflux for 8-24 hours to induce cyclization.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure cyclo(L-Pro-L-Val).
-
Workflow for the Synthesis of Cyclo(L-Pro-L-Val):
Caption: Solution-phase synthesis workflow for cyclo(L-Pro-L-Val).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of cyclo(L-Pro-L-Val) against a target microorganism.
-
Preparation of Inoculum:
-
Culture the test bacterium in a suitable broth medium overnight at its optimal growth temperature.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Microtiter Plate:
-
Prepare a two-fold serial dilution of cyclo(L-Pro-L-Val) in a 96-well microtiter plate using the appropriate broth medium.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of cyclo(L-Pro-L-Val) that completely inhibits visible growth of the microorganism.
-
Quorum Sensing Inhibition Assay: Violacein Inhibition in Chromobacterium violaceum
This assay measures the ability of cyclo(L-Pro-L-Val) to inhibit the production of the purple pigment violacein in Chromobacterium violaceum, a process regulated by quorum sensing.
-
Culture Preparation:
-
Grow C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth overnight at 30°C.
-
-
Assay Setup:
-
In a 96-well plate, add fresh LB broth and different concentrations of cyclo(L-Pro-L-Val).
-
Inoculate each well with the overnight culture of C. violaceum.
-
Include a positive control (inoculum without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 30°C for 24 hours with shaking.
-
-
Quantification of Violacein:
-
After incubation, centrifuge the plate to pellet the bacterial cells and violacein.
-
Discard the supernatant and add dimethyl sulfoxide (DMSO) to each well to solubilize the violacein.
-
Measure the absorbance of the solubilized violacein at 585 nm using a microplate reader.
-
The percentage of violacein inhibition is calculated relative to the positive control.
-
Anti-inflammatory Activity Assay: NF-κB Reporter Gene Assay
This assay quantifies the inhibitory effect of cyclo(L-Pro-L-Val) on the NF-κB signaling pathway using a luciferase reporter system.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) in appropriate media.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with various concentrations of cyclo(L-Pro-L-Val) for a specified period (e.g., 1 hour).
-
Induce NF-κB activation by adding a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Include appropriate controls (unstimulated, stimulated without compound).
-
-
Luciferase Assay:
-
After the stimulation period (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the inhibition of NF-κB activity as a percentage of the stimulated control.
-
Signaling Pathway Modulation
The primary anti-inflammatory mechanism of cyclo(L-Pro-L-Val) involves the inhibition of the canonical NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
NF-κB Signaling Pathway and Inhibition by Cyclo(L-Pro-L-Val):
Caption: Inhibition of the NF-κB signaling pathway by cyclo(L-Pro-L-Val).
Conclusion
Diketopiperazines represent a structurally diverse and biologically significant class of natural products with immense potential for drug discovery and development. Cyclo(L-Pro-L-Val) stands out as a promising lead compound due to its well-defined anti-inflammatory, antimicrobial, and quorum sensing inhibitory activities. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development of cyclo(L-Pro-L-Val) and other diketopiperazines as potential therapeutic agents. A thorough understanding of their synthesis, biological evaluation, and mechanisms of action is crucial for unlocking their full therapeutic potential.
References
- 1. scribd.com [scribd.com]
- 2. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy cyclo(L-Pro-L-Val) | 2854-40-2 [smolecule.com]
- 4. WO2002012201A1 - Method of synthesizing diketopiperazines - Google Patents [patents.google.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pure.uj.ac.za [pure.uj.ac.za]
Methodological & Application
Application Note and Protocol for the Solid-Phase Synthesis of cyclo(L-Pro-L-Val)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the cyclic dipeptide cyclo(L-Pro-L-Val), a diketopiperazine (DKP) with notable biological activities, using Fmoc-based solid-phase peptide synthesis (SPPS). The methodology centers on the efficient assembly of the linear dipeptide on a solid support, followed by a base-induced cyclative cleavage, which simultaneously releases the desired cyclic product from the resin. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
Cyclo(L-Pro-L-Val) is a naturally occurring diketopiperazine, a class of cyclic peptides known for their diverse biological activities.[1] This particular DKP has demonstrated anti-inflammatory, antimicrobial, and quorum-sensing inhibitory properties, making it a molecule of interest for drug discovery and development.[2][3][4] Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for preparing such cyclic peptides. The strategy outlined herein utilizes the well-established Fmoc/tBu protection scheme on a Wang resin, culminating in a cyclative cleavage step that directly yields the target cyclic dipeptide in high purity.[5] This method is advantageous as it often simplifies purification, since only the cyclized product is released from the solid support.[5]
Biological Significance of cyclo(L-Pro-L-Val)
Cyclo(L-Pro-L-Val) exhibits a range of biological activities that are of significant interest to the scientific community:
-
Anti-inflammatory Activity: It has been shown to inhibit the phosphorylation of key signaling proteins in inflammatory pathways, such as IKKα, IKKβ, and NF-κB, thereby reducing the activation of iNOS and COX-2.[2]
-
Antimicrobial Properties: The compound is active against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[3] It also shows toxicity against certain plant pathogens, suggesting its potential as a biopesticide.[2][4]
-
Quorum Sensing Inhibition: Cyclo(L-Pro-L-Val) can interfere with bacterial communication systems (quorum sensing), which are often linked to virulence and biofilm formation.[3][6]
Experimental Protocol: Solid-Phase Synthesis of cyclo(L-Pro-L-Val)
This protocol is based on standard Fmoc-SPPS procedures and is optimized for the synthesis of cyclo(L-Pro-L-Val).
Materials
-
Fmoc-L-Val-Wang resin (0.5-0.8 mmol/g loading capacity)
-
Fmoc-L-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure
Step 1: Resin Swelling
-
Place the Fmoc-L-Val-Wang resin (1.0 g, assuming 0.6 mmol/g loading) into a solid-phase synthesis vessel.
-
Add DMF (10-15 mL) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF from the vessel.
Step 2: Fmoc Deprotection of Valine
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to remove residual piperidine and the fluorenyl-piperidine adduct.
Step 3: Coupling of L-Proline
-
In a separate vial, dissolve Fmoc-L-Pro-OH (3 equivalents, 1.8 mmol, 607 mg), HOBt (3 equivalents, 1.8 mmol, 275 mg) or Oxyma Pure (3 equivalents, 1.8 mmol, 256 mg) in DMF (5 mL).
-
Add DIC (3 equivalents, 1.8 mmol, 280 µL) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated Fmoc-L-Pro-OH solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few resin beads.[7] If the test is positive (blue beads), the coupling step should be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Step 4: Fmoc Deprotection of Proline
-
Repeat the Fmoc deprotection procedure as described in Step 2 to remove the protecting group from the N-terminal proline.
Step 5: Cyclative Cleavage
-
After the final DMF wash, add a solution of 10% DIPEA in DCM (10 mL) to the resin.
-
Agitate the mixture at room temperature. The progress of the cyclative cleavage can be monitored by taking aliquots of the solution and analyzing them by HPLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, filter the resin and collect the filtrate containing the crude cyclo(L-Pro-L-Val).
-
Wash the resin with additional DCM (3 x 5 mL) and combine the washings with the filtrate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Step 6: Purification
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield pure cyclo(L-Pro-L-Val).
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the solid-phase synthesis of cyclo(L-Pro-L-Val).
| Parameter | Value | Unit | Notes |
| Resin Loading | |||
| Starting Resin | Fmoc-L-Val-Wang | - | |
| Substitution Level | 0.5 - 0.8 | mmol/g | |
| Fmoc Deprotection | |||
| Reagent | 20% Piperidine in DMF | v/v | |
| Reaction Time | 5 + 15 | minutes | Two-step deprotection is recommended. |
| Coupling | |||
| Fmoc-L-Pro-OH | 3 | equivalents | Relative to resin loading. |
| Coupling Reagents | DIC/HOBt or DIC/Oxyma | - | |
| Activator/Amino Acid Ratio | 1:1 | molar ratio | |
| Reaction Time | 1 - 2 | hours | Monitor with Kaiser test. |
| Cyclative Cleavage | |||
| Reagent | 10% DIPEA in DCM | v/v | |
| Reaction Time | 12 - 24 | hours | Monitor by HPLC. |
| Yield and Purity | |||
| Expected Crude Yield | 70 - 90 | % | Based on initial resin loading. |
| Expected Purity (after purification) | >95 | % | Determined by HPLC and NMR.[8] |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of cyclo(L-Pro-L-Val).
Biological Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway by cyclo(L-Pro-L-Val).
References
- 1. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo(-Pro-Val) | CAS#:2854-40-2 | Chemsrc [chemsrc.com]
- 5. peptideweb.com [peptideweb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bot Detection [iris-biotech.de]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Analytical Methods for cyclo(L-Pro-L-Val) Quantification in Cultures
Abstract
This document provides detailed protocols for the extraction and quantitative analysis of the cyclic dipeptide cyclo(L-Pro-L-Val) from microbial cultures. Cyclo(L-Pro-L-Val), a 2,5-diketopiperazine, is a secondary metabolite produced by various bacteria and fungi, exhibiting significant biological activities including antimicrobial and anti-inflammatory properties. Accurate quantification of this compound is crucial for research, process optimization, and drug development. The methods detailed herein cover sample preparation via liquid-liquid extraction, and subsequent quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Cyclo(L-Pro-L-Val) is a cyclic dipeptide formed from L-proline and L-valine residues. It belongs to the 2,5-diketopiperazine (DKP) class of molecules, which are known for their diverse biological functions.[1] These functions include anti-inflammatory effects, mediated through the inhibition of signaling pathways like NF-κB, and antimicrobial activity against various pathogens.[2] The need for robust and reliable analytical methods is paramount for researchers studying its biosynthesis, optimizing production in fermentation cultures, and evaluating its potential as a therapeutic agent.
This application note details two primary analytical techniques for the quantification of cyclo(L-Pro-L-Val):
-
HPLC-UV: A widely accessible method suitable for routine analysis and quantification at moderate concentrations.
-
LC-MS/MS: A highly sensitive and selective method ideal for trace-level detection and quantification in complex matrices.[3]
We provide comprehensive protocols for sample extraction from culture broth and step-by-step instructions for analysis using both instrumental platforms.
Data Presentation: Method Validation Parameters
The following tables summarize typical performance characteristics for the quantification of cyclic dipeptides using HPLC-UV and LC-MS/MS. These values are representative and should be established for each specific laboratory setup and matrix.
Table 1: Representative HPLC-UV Method Validation Parameters
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity Range | 0.5 - 250 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration.[4][5] |
| Correlation Coefficient (r²) | > 0.998 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Limit of Detection (LOD) | ~0.5 - 1.5 µg/mL | The lowest concentration of analyte that can be reliably distinguished from background noise.[4] |
| Limit of Quantification (LOQ) | ~1.5 - 5.0 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[4] |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value, often assessed with quality control (QC) samples.[6] |
| Precision (% RSD) | < 10% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[4][6] |
Table 2: Representative LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity Range | 0.5 - 1000 ng/mL | LC-MS/MS offers a wide dynamic range, suitable for trace analysis.[7] |
| Correlation Coefficient (r²) | > 0.999 | High linearity is expected due to the selectivity of the technique. |
| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL | Represents the high sensitivity achievable with mass spectrometric detection.[7] |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 ng/mL | The lowest concentration that can be reliably quantified, crucial for pharmacokinetic studies.[7][8] |
| Accuracy (% Recovery) | 85 - 115% | Acceptance criteria for accuracy are often wider for bioanalytical methods as per regulatory guidelines.[9] |
| Precision (% RSD) | < 15% (< 20% at LOQ) | Relative Standard Deviation for replicate measurements, with slightly wider acceptance at the LLOQ.[9] |
Experimental Protocols & Workflows
Overall Experimental Workflow
The general procedure for quantifying cyclo(L-Pro-L-Val) from a microbial culture involves sample preparation to isolate the analyte from the complex culture matrix, followed by instrumental analysis and data processing.
Caption: General experimental workflow for cyclo(L-Pro-L-Val) quantification.
Protocol 1: Extraction from Culture Broth
This protocol describes the extraction of cyclo(L-Pro-L-Val) from culture supernatant using ethyl acetate, a common and effective solvent for moderately polar compounds.[10]
Materials:
-
Culture broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Methanol or appropriate mobile phase for reconstitution
-
Centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or nylon)
Procedure:
-
Harvest Culture: Pellet the microbial cells from the culture broth by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully decant the cell-free supernatant into a clean flask or tube.
-
Liquid-Liquid Extraction:
-
Transfer a known volume (e.g., 20 mL) of the supernatant to a separating funnel or a large centrifuge tube.
-
Add an equal volume of ethyl acetate (20 mL).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to break any emulsion and achieve clear phase separation.
-
-
Collect Organic Phase: Carefully collect the upper ethyl acetate layer using a pipette and transfer it to a clean flask.
-
Repeat Extraction: Repeat the extraction process (Step 3 & 4) two more times on the remaining aqueous layer, pooling all ethyl acetate fractions. This ensures a high recovery rate.
-
Dry and Evaporate:
-
Dry the pooled ethyl acetate extract by passing it over anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to complete dryness using a rotary evaporator (at ~40°C) or under a gentle stream of nitrogen.
-
-
Reconstitute and Filter:
-
Reconstitute the dried extract in a precise volume (e.g., 1.0 mL) of the initial mobile phase for your chosen chromatographic method (e.g., 50:50 Methanol:Water).
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.
-
Protocol 2: HPLC-UV Quantification
This protocol provides a general-purpose reversed-phase HPLC method for the quantification of cyclo(L-Pro-L-Val).
Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Methanol or Acetonitrile (HPLC grade)
-
Isocratic Elution: 60% Mobile Phase B at a flow rate of 1.0 mL/min. (Note: A gradient elution may be required to resolve interfering compounds from the matrix).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (where peptide bonds absorb)
-
Run Time: 10-15 minutes
Procedure:
-
Prepare Standards: Prepare a stock solution of pure cyclo(L-Pro-L-Val) standard (e.g., 1 mg/mL in methanol). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, 250 µg/mL) by serial dilution with the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: Inject the calibration standards in increasing order of concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Data Analysis: Plot the peak area of the standard injections against their known concentrations to generate a linear calibration curve. Determine the concentration of cyclo(L-Pro-L-Val) in the samples by interpolating their peak areas from this curve. Account for the dilution/concentration factor from the extraction protocol.
Protocol 3: LC-MS/MS Quantification
This method offers superior sensitivity and selectivity, making it the gold standard for bioanalysis.
Instrumentation and Columns:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI Positive
-
Monitored Transitions (MRM):
-
Analyte: cyclo(L-Pro-L-Val)
-
Precursor Ion (Q1): m/z 197.1 [M+H]⁺
-
Product Ions (Q3): m/z 70.1 (Proline immonium ion), m/z 126.1 (loss of Proline residue) - Note: Specific transitions and collision energies must be optimized empirically.
-
-
Internal Standard (Optional but Recommended): A stable isotope-labeled version of the analyte, e.g., cyclo(L-Pro-L-Val)-d7.
Procedure:
-
Optimize MS Parameters: Infuse a standard solution of cyclo(L-Pro-L-Val) directly into the mass spectrometer to determine the optimal precursor ion and fragment ions (product ions) for MRM analysis, as well as parameters like collision energy and declustering potential.
-
Prepare Standards: Prepare calibration standards and QC samples in a blank matrix (e.g., sterile culture medium) that has undergone the same extraction procedure as the samples. This accounts for matrix effects and extraction recovery.
-
Analysis: Analyze the calibration standards, QCs, and extracted samples using the established LC-MS/MS method.
-
Data Analysis: Quantify the analyte by creating a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
Signaling Pathway Visualization
Cyclo(L-Pro-L-Val) has been reported to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. Cyclo(L-Pro-L-Val) can interfere with this process.
Caption: Inhibition of the NF-κB pathway by cyclo(L-Pro-L-Val).
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
Application Notes and Protocols: Testing the Antibacterial Activity of cyclo(L-Pro-L-Val) against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to more severe conditions like pneumonia and bacteremia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antimicrobial agents. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with diverse biological activities, including antibacterial properties. Cyclo(L-Pro-L-Val) is a CDP that has demonstrated inhibitory activity against S. aureus.[1] This document provides detailed protocols for evaluating the antibacterial activity of cyclo(L-Pro-L-Val) against S. aureus, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, and anti-biofilm activity.
Data Presentation
Table 1: Antibacterial Activity of cyclo(L-Pro-L-Val) against Staphylococcus aureus
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 16.3 µg/mL | [1] |
| Putative Mechanism of Action | Quorum Sensing Inhibition | [1] |
Experimental Protocols
Materials and Reagents
-
cyclo(L-Pro-L-Val) (purity ≥95%)[1]
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt
-
Crystal Violet (0.1%)
-
Acetic acid (33%)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes and flasks
-
Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Microplate reader
Preparation of Bacterial Inoculum
-
From a fresh agar plate, inoculate a single colony of S. aureus into 5 mL of TSB.
-
Incubate the culture overnight at 37°C with shaking (200 rpm).
-
The following day, dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the MIC assay.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][4][5]
-
Compound Preparation: Prepare a stock solution of cyclo(L-Pro-L-Val) in DMSO. A typical starting concentration is 1 mg/mL.
-
Serial Dilutions: In a sterile 96-well plate, perform a two-fold serial dilution of the cyclo(L-Pro-L-Val) stock solution in CAMHB to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well containing the serially diluted compound.
-
Controls:
-
Positive Control: A well containing bacterial inoculum in CAMHB without the test compound.
-
Negative Control: A well containing CAMHB and the highest concentration of DMSO used in the dilutions, without bacteria.
-
Sterility Control: A well containing only sterile CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of cyclo(L-Pro-L-Val) that completely inhibits visible growth of S. aureus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. The addition of a viability indicator like resazurin can also aid in determining the endpoint.
Caption: Workflow for MIC determination.
Protocol for Time-Kill Assay
-
Prepare a culture of S. aureus in CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Add cyclo(L-Pro-L-Val) at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Perform ten-fold serial dilutions of the aliquots in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto Tryptic Soy Agar (TSA) plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.
Protocol for Anti-Biofilm Activity Assay
This protocol assesses the ability of cyclo(L-Pro-L-Val) to inhibit biofilm formation.
-
Inoculum Preparation: Prepare an overnight culture of S. aureus in TSB supplemented with 1% glucose. Dilute the culture 1:100 in fresh TSB with glucose.
-
Assay Setup:
-
Add 100 µL of the diluted bacterial culture to the wells of a sterile 96-well flat-bottom microtiter plate.
-
Add 100 µL of cyclo(L-Pro-L-Val) at various sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) to the wells.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Biofilm Staining:
-
Carefully discard the planktonic cells from the wells and wash the wells three times with sterile PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with sterile PBS.
-
Air-dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.
-
Potential Signaling Pathway Inhibition
Cyclic dipeptides have been shown to interfere with quorum sensing (QS) systems in bacteria.[1] In S. aureus, the accessory gene regulator (agr) system is a major QS system that controls the expression of virulence factors. It is plausible that cyclo(L-Pro-L-Val) exerts its antibacterial effect by interfering with the agr signaling cascade.
Caption: Potential inhibition of the agr quorum sensing system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 5. journals.asm.org [journals.asm.org]
Investigating the Anti-inflammatory Effects of cyclo(L-Pro-L-Val) in Macrophage Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of the cyclic dipeptide, cyclo(L-Pro-L-Val), in macrophage cell lines. This document outlines the underlying signaling pathways, detailed experimental protocols, and representative data for key assays.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli such as lipopolysaccharide (LPS) results in the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Cyclo(L-Pro-L-Val) has emerged as a promising anti-inflammatory agent.[1][2][3] This cyclic dipeptide has been shown to attenuate the inflammatory response in macrophages by inhibiting key signaling pathways.[1][4]
The primary mechanism of action for cyclo(L-Pro-L-Val) involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4][5] By inhibiting the phosphorylation of IκB kinase (IKK) and consequently the degradation of the inhibitor of NF-κB (IκBα), cyclo(L-Pro-L-Val) prevents the translocation of the p65 subunit of NF-κB into the nucleus. This, in turn, downregulates the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and prostaglandins, respectively.[4][5]
Data Presentation
The following tables present representative quantitative data on the effects of cyclo(L-Pro-L-Val) on macrophage cell viability, nitric oxide production, and pro-inflammatory cytokine secretion. This data is illustrative of expected outcomes based on existing literature.
Table 1: Effect of cyclo(L-Pro-L-Val) on the Viability of LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS | 1 µg/mL | 98 ± 4.8 |
| LPS + cyclo(L-Pro-L-Val) | 10 | 97 ± 5.1 |
| LPS + cyclo(L-Pro-L-Val) | 25 | 96 ± 4.9 |
| LPS + cyclo(L-Pro-L-Val) | 50 | 95 ± 5.3 |
| LPS + cyclo(L-Pro-L-Val) | 100 | 94 ± 4.7 |
Table 2: Inhibition of Nitric Oxide Production by cyclo(L-Pro-L-Val) in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | Inhibition of NO Production (%) |
| Control | - | 1.2 ± 0.3 | - |
| LPS | 1 µg/mL | 45.8 ± 3.1 | 0 |
| LPS + cyclo(L-Pro-L-Val) | 10 | 35.2 ± 2.5 | 23.1 |
| LPS + cyclo(L-Pro-L-Val) | 25 | 24.1 ± 1.9 | 47.4 |
| LPS + cyclo(L-Pro-L-Val) | 50 | 15.7 ± 1.5 | 65.7 |
| LPS + cyclo(L-Pro-L-Val) | 100 | 8.3 ± 1.1 | 81.9 |
Table 3: Reduction of Pro-inflammatory Cytokine Secretion by cyclo(L-Pro-L-Val) in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 |
| LPS | 1 µg/mL | 1250 ± 98 | 980 ± 75 |
| LPS + cyclo(L-Pro-L-Val) | 10 | 980 ± 82 | 750 ± 61 |
| LPS + cyclo(L-Pro-L-Val) | 25 | 650 ± 55 | 510 ± 43 |
| LPS + cyclo(L-Pro-L-Val) | 50 | 320 ± 29 | 280 ± 25 |
| LPS + cyclo(L-Pro-L-Val) | 100 | 150 ± 18 | 110 ± 15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Macrophage Cell Culture and Stimulation
This protocol describes the maintenance of the RAW 264.7 macrophage cell line and their stimulation with LPS to induce an inflammatory response.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Cyclo(L-Pro-L-Val)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Subculture the cells every 2-3 days by scraping and reseeding at a ratio of 1:3 to 1:6.[6]
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^5 to 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of cyclo(L-Pro-L-Val) (dissolved in a suitable solvent, e.g., DMSO, with final solvent concentration not exceeding 0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies). Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with cyclo(L-Pro-L-Val) alone).
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of cyclo(L-Pro-L-Val).[7][8]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[9]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.[6][11]
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of the experimental plate.[12]
-
Prepare a standard curve using serial dilutions of the NaNO2 solution.
-
In a new 96-well plate, mix 100 µL of the supernatant or standard with 100 µL of the Griess reagent (prepared by mixing equal volumes of Component A and Component B just before use).[6]
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540-550 nm using a microplate reader.[6][13]
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[14][15]
Materials:
-
ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 10% FBS)
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add 100 µL of cell culture supernatant or standards to the wells and incubate for 2 hours at room temperature.[14]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.[14]
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the inflammatory signaling pathways, such as p-IKKα/β, p-IκBα, p-p65, iNOS, and COX-2.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating the anti-inflammatory effects of cyclo(L-Pro-L-Val).
Caption: Experimental workflow for assessing anti-inflammatory effects.
Caption: NF-κB signaling pathway inhibition by cyclo(L-Pro-L-Val).
Caption: MAPK signaling pathway and potential inhibition points.
References
- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 2. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advanced glycation end products and lipopolysaccharides stimulate interleukin-6 secretion via the RAGE/TLR4-NF-κB-ROS pathways and resveratrol attenuates these inflammatory responses in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cyclo(L-Pro-L-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Pro-L-Val) is a cyclic dipeptide, a class of compounds also known as 2,5-diketopiperazines, which are secondary metabolites produced by various microorganisms, including bacteria and fungi.[1][2][3] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial and anti-inflammatory properties.[2] Notably, cyclo(L-Pro-L-Val) has demonstrated inhibitory effects against a range of microorganisms, making it a potential candidate for the development of new antimicrobial agents.[1][4]
The minimum inhibitory concentration (MIC) is a fundamental parameter in antimicrobial research and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The determination of the MIC is crucial for assessing the potency of new antimicrobial compounds, monitoring the emergence of resistant strains, and establishing effective therapeutic dosages.
This document provides detailed application notes and standardized protocols for determining the MIC of cyclo(L-Pro-L-Val) using established in vitro assays: broth microdilution and agar dilution. These methods are widely recognized and follow guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Mechanism of Action: Quorum Sensing Inhibition
Cyclo(L-Pro-L-Val) has been shown to interfere with bacterial communication systems known as quorum sensing (QS).[1][4] In many Gram-negative bacteria, QS is regulated by the LuxR/LuxI system. The LuxI synthase produces acyl-homoserine lactone (AHL) signal molecules. As the bacterial population density increases, the concentration of AHLs rises, and upon reaching a certain threshold, they bind to the LuxR transcriptional regulator. This LuxR-AHL complex then activates the expression of target genes, which often include those responsible for virulence factor production and biofilm formation.[9][10][11]
Cyclo(L-Pro-L-Val) can act as a competitive inhibitor, likely by binding to the LuxR receptor and preventing the binding of the native AHL signal molecule. This disruption of the QS signaling cascade leads to the downregulation of virulence factors, thereby attenuating the pathogenicity of the bacteria without directly killing them.[12][13] This mode of action is particularly advantageous as it may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.
Below is a diagram illustrating the proposed mechanism of quorum sensing inhibition by cyclo(L-Pro-L-Val).
Caption: Quorum Sensing Inhibition by Cyclo(L-Pro-L-Val).
Data Presentation: MIC of Cyclo(L-Pro-L-Val)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of cyclo(L-Pro-L-Val) against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | - | 16.3 | [1][4] |
| Bacillus subtilis | - | 18.2 | [1][4] |
| Rhodococcus fascians | LMG 3605 | Toxic activity comparable to Chloramphenicol (19.6 µg/mL) | [2][3][14] |
| Gram-Negative Bacteria | |||
| Escherichia coli | - | >20 | [1][4] |
| Vibrio anguillarum | - | 0.000714 | [7] |
| Fungi | |||
| Aspergillus parasiticus | - | Inhibits aflatoxin production at 300 | [8] |
| Rhizoctonia solani | - | Antifungal activity reported | [15] |
Note: The activity and MIC values can vary depending on the specific strain and the assay conditions used.
Experimental Protocols
The following are detailed protocols for determining the MIC of cyclo(L-Pro-L-Val). It is recommended to perform these assays in duplicate or triplicate to ensure reproducibility.
Protocol 1: Broth Microdilution Assay
This method is used to determine the MIC in a liquid medium and is amenable to high-throughput screening.
Materials:
-
Cyclo(L-Pro-L-Val)
-
Appropriate solvent for cyclo(L-Pro-L-Val) (e.g., DMSO, sterile water)
-
Sterile 96-well microtiter plates (polystyrene or polypropylene)[5]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Cyclo(L-Pro-L-Val) Stock Solution:
-
Dissolve a known weight of cyclo(L-Pro-L-Val) in a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in the appropriate broth to create a working solution at twice the highest concentration to be tested.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working solution of cyclo(L-Pro-L-Val) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require longer incubation times (24-72 hours).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of cyclo(L-Pro-L-Val) that shows no visible growth (i.e., the well is clear). Growth can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
-
References
- 1. CYCLO(-PRO-VAL) | 2854-40-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclo(L-Pro-L-Val) | CAS:2854-40-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caymanchem.com [caymanchem.com]
- 5. protocols.io [protocols.io]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Complex LuxR-LuxI Type Quorum Sensing Network in a Roseobacterial Marine Sponge Symbiont Activates Flagellar Motility and Inhibits Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclo(-Pro-Val) | CAS#:2854-40-2 | Chemsrc [chemsrc.com]
- 15. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of cyclo(L-Pro-L-Val) chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of cyclo(L-Pro-L-Val) chemical synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of cyclo(L-Pro-L-Val), providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the yield of my cyclo(L-Pro-L-Val) synthesis consistently low?
Answer:
Low yields in cyclo(L-Pro-L-Val) synthesis can stem from several factors throughout the experimental process. Incomplete reactions, side reactions, and suboptimal reaction conditions are common culprits. Here are specific points to investigate:
-
Inefficient Coupling: The formation of the linear dipeptide precursor (L-Pro-L-Val) is a critical step. If the coupling of L-proline and L-valine is incomplete, the final yield of the cyclized product will be inherently low.
-
Suboptimal Cyclization Conditions: The cyclization of the linear dipeptide is often the most challenging step. Factors such as solvent, temperature, and concentration play a crucial role. High concentrations can favor intermolecular polymerization over the desired intramolecular cyclization.
-
Side Reactions: The formation of unwanted byproducts, such as oligomers or products resulting from racemization, can significantly reduce the yield of the desired cyclo(L-Pro-L-Val).
-
Purification Losses: Significant amounts of the product can be lost during purification steps, especially if the separation of the desired product from byproducts is difficult.
To address these issues, a systematic optimization of the reaction conditions is recommended. This includes screening different coupling reagents, solvents, and temperatures, as well as carefully controlling the concentration during the cyclization step.
Question: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Answer:
The most common side products in the synthesis of cyclo(L-Pro-L-Val) are linear dipeptides, larger cyclic peptides (e.g., cyclo(L-Pro-L-Val-L-Pro-L-Val)), and diastereomers resulting from racemization.
-
Linear Dipeptides: The presence of the uncyclized L-Pro-L-Val dipeptide is a common impurity, indicating incomplete cyclization. To minimize this, you can try extending the reaction time for the cyclization step, increasing the temperature, or using a more effective cyclization agent.
-
Oligomers: At high concentrations, the linear dipeptide can react with other linear dipeptide molecules, leading to the formation of linear or cyclic oligomers. Performing the cyclization reaction under high dilution conditions is a standard technique to favor the intramolecular reaction.
-
Racemization: The chiral centers of proline and valine can be susceptible to racemization, especially under harsh reaction conditions (e.g., high temperatures or strong bases). This leads to the formation of diastereomers such as cyclo(D-Pro-L-Val), cyclo(L-Pro-D-Val), and cyclo(D-Pro-D-Val). The use of milder coupling reagents and careful control of the reaction temperature can help to suppress racemization. Additives like HOBt (1-hydroxybenzotriazole) are also known to reduce racemization during peptide coupling.
Question: How can I effectively purify cyclo(L-Pro-L-Val) from the reaction mixture?
Answer:
Purification of cyclo(L-Pro-L-Val) typically involves chromatographic techniques. The choice of method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is a widely used method for the purification of cyclo(L-Pro-L-Val). A solvent system of dichloromethane/methanol or chloroform/methanol is often effective for separating the cyclic dipeptide from less polar starting materials and more polar byproducts.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure cyclo(L-Pro-L-Val), preparative reverse-phase HPLC is an excellent option. A C18 column with a water/acetonitrile or water/methanol gradient is commonly used.
-
Recrystallization: If a crude product of sufficient purity is obtained, recrystallization from a suitable solvent can be an effective final purification step to obtain a crystalline solid.
The choice of purification strategy should be guided by the analysis of the crude reaction mixture using techniques like Thin Layer Chromatography (TLC) or analytical HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the optimal coupling reagent for the synthesis of the linear L-Pro-L-Val dipeptide?
A1: Several coupling reagents can be used, and the optimal choice may depend on the specific reaction conditions and the protecting groups used. Common and effective coupling reagents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) which offers the advantage of forming a water-soluble urea byproduct that is easily removed.
Q2: What is the role of protecting groups in the synthesis of cyclo(L-Pro-L-Val)?
A2: Protecting groups are essential to prevent unwanted side reactions. The N-terminus of proline is typically protected (e.g., with a Cbz or Boc group) during the coupling with the valine ester. Similarly, the carboxylic acid of valine is often protected as a methyl or ethyl ester. These protecting groups are then removed prior to the cyclization step.
Q3: At what temperature should the cyclization reaction be performed?
A3: The optimal temperature for cyclization can vary. Some protocols suggest refluxing in a solvent like 2-butanol. However, high temperatures can increase the risk of racemization. It is advisable to start with milder conditions and monitor the reaction progress. If the reaction is slow, the temperature can be gradually increased.
Q4: How can I confirm the identity and purity of my synthesized cyclo(L-Pro-L-Val)?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of cyclo(L-Pro-L-Val).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the sample by detecting any impurities.
Data Presentation
The following table summarizes the impact of different coupling reagents on the yield of a generic dipeptide synthesis, which can be indicative for the L-Pro-L-Val coupling step. Please note that optimal conditions should be determined experimentally for each specific reaction.
| Coupling Reagent | Additive | Typical Yield (%) | Notes |
| DCC | HOBt | 70-90 | Dicyclohexylurea byproduct is insoluble and needs to be filtered off. |
| EDC | HOBt | 75-95 | Water-soluble urea byproduct, easier workup. |
| HATU | DIPEA | 85-98 | Highly efficient but more expensive. Low racemization. |
| PyBOP | DIPEA | 80-95 | Effective for sterically hindered amino acids. |
Experimental Protocols
Protocol 1: Synthesis of Cyclo(L-Pro-L-Val)
This protocol outlines a general procedure for the synthesis of cyclo(L-Pro-L-Val).[1]
Step 1: Synthesis of N-Cbz-L-Pro-L-Val-OMe
-
To a solution of N-Cbz-L-proline (1 eq.) in dichloromethane (DCM), add L-valine methyl ester hydrochloride (1 eq.) and a tertiary amine base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.).
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-L-Pro-L-Val-OMe.
-
Purify the crude product by silica gel column chromatography.
Step 2: Deprotection of the N-Cbz group
-
Dissolve the purified N-Cbz-L-Pro-L-Val-OMe in methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide ester.
Step 3: Cyclization to form cyclo(L-Pro-L-Val)
-
Dissolve the deprotected dipeptide ester in a high-boiling point solvent such as 2-butanol or toluene under high dilution conditions (e.g., 0.01 M).[2]
-
Reflux the solution for several hours to overnight, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude cyclo(L-Pro-L-Val) by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol).
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of cyclo(L-Pro-L-Val).
Caption: Troubleshooting guide for low yield in cyclo(L-Pro-L-Val) synthesis.
References
Troubleshooting inconsistent results in cyclo(L-Pro-L-Val) bioactivity assays
This guide provides troubleshooting strategies and answers to frequently asked questions regarding bioactivity assays for the cyclic dipeptide cyclo(L-Pro-L-Val). It is intended for researchers, scientists, and drug development professionals encountering variability in their experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary known bioactivities of cyclo(L-Pro-L-Val)?
Cyclo(L-Pro-L-Val), a 2,5-diketopiperazine (DKP), is a secondary metabolite found in various bacteria and fungi.[1][2] It exhibits a range of biological activities, including:
-
Anti-inflammatory Effects: It can suppress inflammation by inhibiting the phosphorylation of key signaling proteins like IKKα, IKKβ, and NF-κB, and reducing the activation of iNOS and COX-2.[3][4]
-
Antimicrobial Activity: It is active against certain Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and plant pathogens like Rhodococcus fascians.[3][5][6][7] However, it shows little to no activity against Gram-negative bacteria like Escherichia coli.[7]
-
Antifungal Properties: The compound has demonstrated inhibitory activity against various fungal species, including Aspergillus niger and Rhizoctonia solani.[5][8]
-
Quorum Sensing (QS) Modulation: It can interfere with bacterial communication by either activating or antagonizing LuxR-based quorum-sensing systems.[1][7]
-
Antiproliferative Activity: Some studies suggest it has the potential to inhibit the proliferation of human tumor cell lines.[5]
Q2: What are the most common sources of inconsistent results in my assays?
Inconsistencies in cell-based assays are common and can stem from multiple factors.[9][10] Key areas to investigate include:
-
Compound Integrity: Purity, stability, and proper storage of your cyclo(L-Pro-L-Val) stock. Degradation can occur with improper handling.[3][11]
-
Solubility Issues: Cyclo(L-Pro-L-Val) has limited aqueous solubility, which can lead to precipitation in media and inaccurate effective concentrations.[1][7]
-
Cellular Health and Conditions: The passage number, confluency, and overall health of your cell lines can significantly impact outcomes.[12][13] Mycoplasma contamination is a frequent cause of data variability.[10]
-
Assay Protocol Variability: Minor deviations in incubation times, cell seeding density, and reagent concentrations can lead to significant differences in results.[9]
-
Stereochemistry: The presence of different stereoisomers, such as cyclo(D-Pro-L-Val), can lead to different biological activities.[5] Ensure you are using the correct, pure isomer.
Q3: How should I properly prepare, handle, and store cyclo(L-Pro-L-Val)?
Proper handling is critical to maintain the compound's integrity.
-
Solubilization: First, dissolve cyclo(L-Pro-L-Val) in a suitable organic solvent like DMSO, ethanol, or methanol before preparing aqueous dilutions.[1] Note that it is soluble in PBS (pH 7.2) up to about 3 mg/mL.[7]
-
Stock Solutions: For short-term storage (up to 1 month), stock solutions can be kept at -20°C.[3] For long-term storage (up to 6 months), aliquoting and storing at -80°C is recommended to avoid freeze-thaw cycles.[3]
-
Storage Conditions: Solutions should be stored in sealed containers, protected from moisture and light, and potentially under a nitrogen atmosphere to prevent degradation.[3] The solid form is stable for at least four years when stored at -20°C.[7]
Q4: My cyclo(L-Pro-L-Val) is precipitating in the cell culture medium. What can I do?
Precipitation is a common issue due to the compound's limited aqueous solubility.[1]
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
-
Use a Carrier Protein: Consider using a carrier protein like bovine serum albumin (BSA) in your assay medium, which can help maintain the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicate the stock solution before diluting it into the aqueous medium to help break up any micro-aggregates.
-
Test Lower Concentrations: The observed bioactivity may be occurring at concentrations below the solubility limit. Perform a dose-response curve to determine the effective range where the compound remains in solution.
Section 2: Data Presentation
Table 1: Summary of Reported Bioactivities for cyclo(L-Pro-L-Val)
| Bioactivity Type | Target Organism/Cell Line | Reported Metric (IC₅₀ / MIC) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC: 16.3 µg/mL | [7] |
| Bacillus subtilis | MIC: 18.2 µg/mL | [7] | |
| Escherichia coli | MIC: >20 µg/mL | [7] | |
| Quorum Sensing | LuxR-dependent E. coli biosensor | IC₅₀: 0.4 mM (inhibition) | [7] |
| Chromobacterium violaceum (CV026) | Activates violacein production | [7] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | Inhibits IKKα/β, I-κBα, NF-κB |[3] |
Table 2: Solubility and Recommended Storage of cyclo(L-Pro-L-Val)
| Parameter | Details | Reference |
|---|---|---|
| Solubility | Soluble in DMSO, ethanol, methanol. | [1] |
| Limited water solubility. | [1] | |
| PBS (pH 7.2): ~3 mg/mL. | [7] | |
| Storage (Solid) | -20°C for ≥ 4 years. | [7] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months. | [3] |
| Handling | Store sealed, away from light and moisture. |[3] |
Section 3: Visual Diagrams and Workflows
This troubleshooting workflow provides a logical sequence of steps to diagnose and resolve inconsistencies in your bioactivity assays.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Cyclo(L-Pro-L-Val) is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Understanding this pathway is crucial for designing and interpreting anti-inflammatory assays.
Caption: NF-κB signaling pathway and the inhibitory target of cyclo(L-Pro-L-Val).
Quorum sensing (QS) inhibition assays often use a biosensor strain that produces a colored pigment in response to QS signals. This workflow outlines the key steps.
Caption: A typical workflow for a quorum sensing inhibition bioassay.
Section 4: Key Experimental Protocols
Protocol 1: General Method for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a framework for assessing the effect of cyclo(L-Pro-L-Val) on the viability of adherent mammalian cells.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of cyclo(L-Pro-L-Val) in sterile DMSO.
-
Perform serial dilutions in serum-free medium to achieve 2X final concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle control to determine the percentage of cell viability.
-
Protocol 2: Quorum Sensing Inhibition Assay using Chromobacterium violaceum CV026
This protocol uses the biosensor strain C. violaceum CV026, which produces the purple pigment violacein only in the presence of short-chain N-acylhomoserine lactones (AHLs).
-
Preparation:
-
Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
Prepare a stock solution of cyclo(L-Pro-L-Val) in a suitable solvent (e.g., ethanol or DMSO).
-
-
Assay Setup (in a 96-well plate):
-
In each well, add 180 µL of fresh LB broth.
-
Add 10 µL of a sub-activating concentration of the AHL signal molecule (e.g., C6-HSL).
-
Add 10 µL of the cyclo(L-Pro-L-Val) solution at various concentrations. Include a positive control (AHL only) and a negative control (broth only).
-
Inoculate each well with 10 µL of the overnight CV026 culture, diluted to an OD₆₀₀ of ~0.1.
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C for 24 hours without shaking.
-
Measure the OD₆₀₀ to assess bacterial growth. Ensure the compound is not causing bactericidal effects at the tested concentrations.
-
To quantify violacein, add 250 µL of DMSO to each well, vortex, and centrifuge to pellet the cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 585 nm.
-
-
Analysis:
-
Normalize the violacein production to cell growth (A₅₈₅ / OD₆₀₀).
-
Calculate the percentage of QS inhibition relative to the positive control.[14]
-
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclo(L-Pro-L-Val) | NF-κB | NOS | IκB/IKK | COX | TargetMol [targetmol.com]
- 5. Buy cyclo(L-Pro-L-Val) (EVT-337033) | 2854-40-2 [evitachem.com]
- 6. Buy cyclo(L-Pro-L-Val) | 2854-40-2 [smolecule.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. pubs.acs.org [pubs.acs.org]
Preventing degradation of cyclo(L-Pro-L-Val) during storage and handling
Welcome to the technical support center for cyclo(L-Pro-L-Val). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of cyclo(L-Pro-L-Val) during storage and handling. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with cyclo(L-Pro-L-Val) stability.
Issue 1: Loss of compound activity or inconsistent experimental results.
-
Possible Cause: Degradation of cyclo(L-Pro-L-Val) due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) and in a desiccated environment.[1][2][3][4]
-
Review Handling Procedures: Avoid repeated freeze-thaw cycles.[3] Aliquot the compound into smaller, single-use vials upon receipt.
-
Check Solvent Purity: Ensure that all solvents used to prepare stock solutions are anhydrous and of high purity. Residual water or impurities can initiate hydrolysis.
-
Assess Solution Stability: If you are using stock solutions, they should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[3] Avoid storing in aqueous solutions for extended periods.
-
Perform a Purity Check: If degradation is suspected, verify the purity of your compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Hydrolysis of the diketopiperazine ring, leading to the formation of L-proline and L-valine, or the linear dipeptide L-Pro-L-Val.
-
Troubleshooting Steps:
-
Analyze Degradation Products: The primary degradation products of cyclo(L-Pro-L-Val) hydrolysis are L-proline and L-valine. Use analytical standards of these amino acids to confirm the identity of the unexpected peaks.
-
Evaluate Experimental Conditions:
-
pH: Cyclo(L-Pro-L-Val) is susceptible to hydrolysis under both acidic and basic conditions. If your experimental buffer is outside the neutral pH range, consider the potential for degradation.
-
Temperature: Elevated temperatures can accelerate hydrolysis. Maintain your experimental setup at the lowest feasible temperature.
-
-
Implement a Stability-Indicating HPLC Method: Utilize an HPLC method that can effectively separate cyclo(L-Pro-L-Val) from its potential degradation products. A detailed protocol is provided in the "Experimental Protocols" section.
-
Issue 3: Variability in results when using different batches of the compound.
-
Possible Cause: Inconsistent purity or initial degradation of a new batch.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always review the CoA for each new batch to confirm its purity and characterization data.
-
Perform Initial Purity Check: It is good practice to perform an in-house purity check on a new batch before use, especially for critical experiments.
-
Standardize Solution Preparation: Ensure that stock solutions are prepared consistently across different batches, using the same solvent and concentration.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for solid cyclo(L-Pro-L-Val)?
-
A1: For long-term stability (≥ 4 years), store solid cyclo(L-Pro-L-Val) at -20°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[4]
-
-
Q2: How should I store stock solutions of cyclo(L-Pro-L-Val)?
-
Q3: Can I store cyclo(L-Pro-L-Val) in an aqueous buffer?
-
A3: It is not recommended to store cyclo(L-Pro-L-Val) in aqueous solutions for extended periods due to the risk of hydrolysis, especially at non-neutral pH and elevated temperatures. If an aqueous solution is necessary for your experiment, prepare it fresh daily.
-
Degradation
-
Q4: What is the primary degradation pathway for cyclo(L-Pro-L-Val)?
-
A4: The primary degradation pathway is the hydrolysis of the two amide bonds in the diketopiperazine ring. This breaks the cyclic structure and results in the formation of the linear dipeptide L-prolyl-L-valine, which can be further hydrolyzed to the individual amino acids, L-proline and L-valine.
-
-
Q5: Under what conditions is cyclo(L-Pro-L-Val) most likely to degrade?
-
A5: Degradation is most likely to occur under the following conditions:
-
Acidic or basic pH: The amide bonds are susceptible to acid- and base-catalyzed hydrolysis.
-
High temperatures: Elevated temperatures accelerate the rate of hydrolysis.
-
Presence of moisture: Water is required for hydrolysis.
-
-
-
Q6: Is cyclo(L-Pro-L-Val) susceptible to enzymatic degradation?
-
A6: The 2,5-diketopiperazine structure of cyclo(L-Pro-L-Val) is generally stable against proteolysis by many common proteases.
-
-
Q7: Can cyclo(L-Pro-L-Val) undergo epimerization?
-
A7: Epimerization at the alpha-carbons of the constituent amino acids is a possibility under harsh basic, acidic, or thermal conditions, which could lead to the formation of diastereomers such as cyclo(D-Pro-L-Val) or cyclo(L-Pro-D-Val).
-
Experimental Considerations
-
Q8: What solvents are recommended for dissolving cyclo(L-Pro-L-Val)?
-
Q9: How can I monitor the stability of cyclo(L-Pro-L-Val) during my experiment?
-
A9: The most effective way to monitor stability is by using a stability-indicating analytical method, such as the HPLC protocol provided below. This will allow you to quantify the amount of intact cyclo(L-Pro-L-Val) and detect the formation of its degradation products over time.
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Atmosphere | Duration |
| Solid | -20°C | Dry, Inert Gas | ≥ 4 years[4] |
| Stock Solution (in DMSO/Ethanol) | -80°C | Sealed Vial | Up to 6 months[3] |
| Stock Solution (in DMSO/Ethanol) | -20°C | Sealed Vial | Up to 1 month[3] |
| Aqueous Solution | 2-8°C | Sealed Vial | Prepare Fresh Daily |
Table 2: Relative Stability of cyclo(L-Pro-L-Val) under Different Conditions
| Condition | Relative Stability | Primary Degradation Pathway |
| Solid, -20°C, Dry, Inert Atmosphere | High | - |
| Solution in Dry Aprotic Solvent, -20°C | High | - |
| Aqueous Solution, Neutral pH, 4°C | Moderate | Hydrolysis |
| Aqueous Solution, Acidic pH (<5) | Low | Acid-catalyzed Hydrolysis |
| Aqueous Solution, Basic pH (>8) | Low | Base-catalyzed Hydrolysis |
| Elevated Temperature (>40°C) | Low | Thermally-induced Hydrolysis |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for cyclo(L-Pro-L-Val)
This method is designed to separate cyclo(L-Pro-L-Val) from its primary degradation products, L-proline and L-valine.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Sample Preparation:
-
Dissolve the sample in the mobile phase A or a mixture of water and acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Expected Elution Profile: Due to their higher polarity, L-proline and L-valine will elute earlier than the more hydrophobic cyclo(L-Pro-L-Val).
Visualizations
Caption: Primary degradation pathway of cyclo(L-Pro-L-Val) via hydrolysis.
Caption: Workflow for assessing the stability of cyclo(L-Pro-L-Val) using HPLC.
Caption: Troubleshooting logic for addressing issues with cyclo(L-Pro-L-Val) stability.
References
Strategies to enhance the stability of cyclo(L-Pro-L-Val) for experimental use
Welcome to the technical support center for cyclo(L-Pro-L-Val). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of cyclo(L-Pro-L-Val) for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.
Troubleshooting Guides
Issue: Degradation of cyclo(L-Pro-L-Val) in Aqueous Solutions
Symptoms:
-
Loss of biological activity of the compound over time.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
-
Shift in the pH of the solution.
Possible Causes:
-
Hydrolysis: The diketopiperazine ring of cyclo(L-Pro-L-Val) is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the linear dipeptide L-Pro-L-Val and subsequently the individual amino acids L-proline and L-valine.[1]
-
High Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.
-
Inappropriate Buffer: The type and concentration of the buffer can influence the stability of the peptide.[2]
Solutions:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6.0-7.5) to minimize acid- or base-catalyzed hydrolysis. Prepare stock solutions in a suitable buffer such as phosphate-buffered saline (PBS).
-
Temperature Control: Store stock solutions and experimental samples at low temperatures. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is ideal.[3] Avoid repeated freeze-thaw cycles.
-
Buffer Selection: Use buffers with concentrations that are optimal for stability. It has been shown that buffer components can sometimes react with or catalyze the degradation of cyclic peptides.[2] It is advisable to perform preliminary stability studies in your chosen buffer system.
Issue: Suspected Enzymatic Degradation in Biological Samples
Symptoms:
-
Rapid loss of cyclo(L-Pro-L-Val) in cell culture media or plasma samples.
-
Inconsistent results in bioassays.
Possible Causes:
-
Peptidases: Biological samples such as plasma and cell culture media containing serum are rich in peptidases and proteases that can potentially cleave the amide bonds of the diketopiperazine ring. While cyclic dipeptides are generally more resistant to enzymatic degradation than linear peptides, they are not entirely immune.[1][4]
Solutions:
-
Heat Inactivation of Serum: If using fetal bovine serum (FBS) or other sera in cell culture, consider heat-inactivating the serum to denature some of the peptidases.
-
Use of Protease Inhibitors: A cocktail of broad-spectrum protease inhibitors can be added to the experimental samples to minimize enzymatic degradation.
-
Serum-Free Media: Whenever possible, conduct experiments in serum-free media to eliminate the variable of enzymatic degradation from serum components.
-
Plasma Stability Assay: To quantify the stability in plasma, perform a dedicated plasma stability assay. This involves incubating cyclo(L-Pro-L-Val) in plasma at 37°C and monitoring its concentration over time using a suitable analytical method like LC-MS.[3][5][6]
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for cyclo(L-Pro-L-Val)?
The primary degradation pathway for cyclo(L-Pro-L-Val) is hydrolysis of the diketopiperazine ring. This can be catalyzed by acid or base, leading to the formation of the linear dipeptide L-prolyl-L-valine, which can be further hydrolyzed to its constituent amino acids, L-proline and L-valine.
Caption: Primary degradation pathway of cyclo(L-Pro-L-Val).
2. What are the recommended storage conditions for solid cyclo(L-Pro-L-Val)?
As a solid, cyclo(L-Pro-L-Val) is relatively stable. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container to protect it from moisture. One supplier suggests a shelf life of at least 4 years under these conditions.[4]
3. What are the recommended storage conditions for cyclo(L-Pro-L-Val) in a solvent?
For stock solutions, it is recommended to dissolve cyclo(L-Pro-L-Val) in an anhydrous organic solvent like DMSO. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to store the solutions under an inert gas like nitrogen or argon and protect them from light.[3]
4. How can I enhance the stability of cyclo(L-Pro-L-Val) in my experimental solutions?
To enhance stability, consider the following strategies:
-
Lyophilization: For long-term storage of prepared solutions, lyophilization (freeze-drying) can be an effective strategy. This removes water, which is a key reactant in hydrolysis. The inclusion of a bulking agent like mannitol can help to create a stable and elegant cake structure.[7][8]
-
Use of Excipients: While specific data for cyclo(L-Pro-L-Val) is limited, the use of antioxidants could be considered if oxidation is a suspected degradation pathway, although hydrolysis is more common. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and ascorbic acid.[9] However, their compatibility and effectiveness with cyclo(L-Pro-L-Val) would need to be experimentally verified.
5. How can I monitor the stability of cyclo(L-Pro-L-Val) in my experiments?
The stability of cyclo(L-Pro-L-Val) can be monitored by measuring its concentration over time using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[10][11][12] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive and specific quantification, especially in complex biological matrices.[3][10] Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify and quantify the parent compound and its degradation products.[1][13][14]
Quantitative Data on Stability
While specific kinetic data such as degradation rate constants and half-lives for cyclo(L-Pro-L-Val) under various pH and temperature conditions are not extensively reported in the literature, the following table provides a template for researchers to populate with their own experimental data.
| Condition | Temperature (°C) | pH | Buffer System | Half-life (t½) | Degradation Rate Constant (k) | Primary Degradation Products |
| Acidic | 37 | 2.0 | HCl | Data not available | Data not available | L-Pro-L-Val, L-Proline, L-Valine |
| Neutral | 37 | 7.4 | PBS | Data not available | Data not available | Minimal degradation expected |
| Basic | 37 | 9.0 | Carbonate | Data not available | Data not available | L-Pro-L-Val, L-Proline, L-Valine |
| Elevated Temp. | 50 | 7.4 | PBS | Data not available | Data not available | L-Pro-L-Val, L-Proline, L-Valine |
Experimental Protocols
General Protocol for Assessing Chemical Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to identify the degradation pathways of cyclo(L-Pro-L-Val) and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
1. Materials:
-
cyclo(L-Pro-L-Val)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate HPLC column (e.g., C18)
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of cyclo(L-Pro-L-Val) in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature and protect from light.
-
Thermal Degradation: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL. Incubate at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution of cyclo(L-Pro-L-Val) in PBS (pH 7.4) to a calibrated light source (e.g., UV-A and cool white fluorescent light) as per ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
For acid and base hydrolysis samples, neutralize the aliquot before analysis.
-
Analyze all samples by a validated HPLC-UV or LC-MS method to determine the remaining concentration of cyclo(L-Pro-L-Val) and to detect the formation of degradation products.
-
General Protocol for Lyophilization
This protocol provides a general guideline for the lyophilization of cyclo(L-Pro-L-Val) to enhance its long-term stability.
1. Materials:
-
cyclo(L-Pro-L-Val)
-
Mannitol (as a bulking agent)
-
High-purity water (e.g., Water for Injection, WFI)
-
Lyophilizer
-
Sterile vials and stoppers
2. Procedure:
-
Formulation: Prepare an aqueous solution of cyclo(L-Pro-L-Val) at the desired concentration. Dissolve mannitol in the solution, typically at a concentration of 2-5% (w/v).[7][8][15]
-
Filling: Dispense the formulated solution into sterile lyophilization vials.
-
Freezing: Place the vials in the lyophilizer and cool them to a temperature below the eutectic point of the formulation (typically -40°C to -50°C). The cooling rate can influence the crystal structure of mannitol.[7]
-
Primary Drying (Sublimation): Apply a vacuum to the lyophilizer chamber and raise the shelf temperature to facilitate the sublimation of ice. The temperature should be kept below the collapse temperature of the formulation.
-
Secondary Drying (Desorption): After all the ice has sublimed, increase the shelf temperature further (e.g., to 25°C or higher) under high vacuum to remove residual bound water.[15]
-
Stoppering and Sealing: Once the drying cycle is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen, and then sealed.
Caption: General workflow for lyophilization.
References
- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 2. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lyonavigator.com [lyonavigator.com]
- 8. cienciasfarmaceuticas.org.br [cienciasfarmaceuticas.org.br]
- 9. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative (1)H NMR method for hydrolytic kinetic investigation of salvianolic acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mannitol-sucrose mixtures--versatile formulations for protein lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Detecting cyclo(L-Pro-L-Val)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of cyclo(L-Pro-L-Val) at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting cyclo(L-Pro-L-Val) at low concentrations?
Q2: What is the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for cyclo(L-Pro-L-Val) with these methods?
A2: The LOD and LOQ are highly dependent on the specific instrument, method, and sample matrix. However, typical ranges are provided in the table below.
Quantitative Data Summary
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Notes |
| LC-MS/MS | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | Highly sensitive and specific, ideal for complex matrices. |
| HPLC-UV | 10 - 100 ng/mL | 50 - 500 ng/mL | Less sensitive than LC-MS/MS, suitable for less complex samples. |
| ELISA | 0.1 - 10 ng/mL (Estimated) | 0.5 - 50 ng/mL (Estimated) | Dependent on antibody affinity and specificity; requires custom development. |
Q3: What are the key challenges in analyzing cyclo(L-Pro-L-Val)?
A3: Key challenges include:
-
Low concentrations: Endogenous or biologically relevant concentrations can be very low, requiring highly sensitive instrumentation.
-
Matrix effects: Components in biological samples (salts, proteins, lipids) can interfere with ionization in mass spectrometry (ion suppression or enhancement) or co-elute in chromatography, affecting accuracy.
-
Non-specific binding: As a peptide, cyclo(L-Pro-L-Val) can adhere to glass and plastic surfaces, leading to sample loss.
-
Lack of a strong chromophore: This can limit sensitivity in HPLC-UV detection.
Q4: How can I improve the recovery of cyclo(L-Pro-L-Val) during sample preparation?
A4: To improve recovery, consider the following:
-
Use polypropylene or low-binding microcentrifuge tubes and pipette tips.[1]
-
Employ solid-phase extraction (SPE) for sample cleanup and concentration.
-
Optimize the pH of your extraction solvents.
-
For protein-rich samples, perform a protein precipitation step.
Troubleshooting Guides
LC-MS/MS Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Instrument sensitivity is low. 2. Incorrect MRM transitions. 3. Ion suppression from matrix. 4. Sample degradation. 5. Insufficient sample concentration. | 1. Tune and calibrate the mass spectrometer. 2. Optimize MRM transitions by infusing a standard of cyclo(L-Pro-L-Val). The precursor ion is [M+H]+ with m/z 197.12.[2] A key fragment is often observed around m/z 70 (proline iminium ion). 3. Improve sample cleanup (e.g., using SPE). Dilute the sample. Modify chromatographic conditions to separate the analyte from interfering compounds. 4. Prepare fresh samples and standards. Store at -20°C or below. 5. Concentrate the sample during preparation. |
| Poor Peak Shape (Tailing, Fronting, or Split Peaks) | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with mobile phase. 4. Column void. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Adjust the mobile phase pH. For reversed-phase chromatography, a pH between 2 and 8 is common. 3. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. 4. Replace the column. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source. | 1. Use high-purity solvents and additives. Filter mobile phases. 2. Clean the ion source components according to the manufacturer's instructions. |
| Inconsistent Retention Time | 1. Inadequate column equilibration. 2. Leak in the LC system. 3. Fluctuations in column temperature. 4. Mobile phase composition changing over time. | 1. Increase the column equilibration time between injections. 2. Check for leaks at all fittings. 3. Use a column oven to maintain a stable temperature. 4. Prepare fresh mobile phase daily. |
HPLC-UV Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Sensitivity | 1. Low UV absorbance of cyclo(L-Pro-L-Val). 2. Incorrect detection wavelength. 3. Sample concentration is below the LOD. | 1. Consider derivatization to introduce a chromophore, although this adds complexity. 2. Scan a standard of cyclo(L-Pro-L-Val) to determine the optimal wavelength (typically around 210 nm for peptide bonds). 3. Concentrate the sample or switch to a more sensitive method like LC-MS/MS. |
| Baseline Drift | 1. Column not equilibrated. 2. Contaminated mobile phase. 3. Fluctuating detector lamp intensity. | 1. Ensure the column is fully equilibrated with the mobile phase before starting the run. 2. Prepare fresh mobile phase with high-purity reagents. 3. Allow the lamp to warm up sufficiently. If the problem persists, the lamp may need replacement. |
Experimental Protocols
Detailed LC-MS/MS Protocol for cyclo(L-Pro-L-Val) Quantification
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (from bacterial culture supernatant)
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.
-
Collect the supernatant.
-
Acidify the supernatant to pH 2-3 with formic acid.
-
Perform solid-phase extraction (SPE) using a C18 cartridge:
-
Condition the cartridge with methanol followed by acidified water (0.1% formic acid).
-
Load the acidified supernatant.
-
Wash the cartridge with acidified water to remove salts and polar impurities.
-
Elute cyclo(L-Pro-L-Val) with methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray ionization (ESI) in positive mode
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 197.12
-
Product Ion (Q3): m/z 70.06 (quantifier), m/z 125.09 (qualifier)
-
-
Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, source temperature, gas flows).
Detailed HPLC-UV Protocol for cyclo(L-Pro-L-Val) Detection
This protocol is a starting point and may require optimization.
1. Sample Preparation
-
Follow the same sample preparation procedure as for LC-MS/MS, but reconstitution may be in a larger volume.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-10 min: 10% to 50% B
-
10-12 min: 50% to 90% B
-
12-14 min: 90% B
-
14-15 min: 90% to 10% B
-
15-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Visualizations
Experimental Workflow for cyclo(L-Pro-L-Val) Detection by LC-MS/MS
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectra of Cyclo(L-Pro-L-Val) and Cyclo(L-Pro-L-Phe)
For Researchers, Scientists, and Drug Development Professionals
Cyclodipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic peptides that have garnered significant interest in the scientific community due to their diverse biological activities, including antibacterial properties. This guide provides a comparative analysis of the antibacterial spectra of two such compounds: cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Phe). The information presented herein is supported by experimental data to aid researchers in the fields of microbiology and drug discovery.
Quantitative Antibacterial Activity
The antibacterial efficacy of cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Phe) has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A summary of the available MIC data is presented below.
| Bacterial Strain | Cyclo(L-Pro-L-Val) MIC | Cyclo(L-Pro-L-Phe) MIC | Gram Stain |
| Staphylococcus aureus | 16.3 µg/mL | 25 µg/mL[1] | Positive |
| Bacillus subtilis | 18.2 µg/mL | Not Reported | Positive |
| Escherichia coli | >20 µg/mL | 100 µg/mL[1] | Negative |
| Rhodococcus fascians | 19.6 µg/mL | Not Reported | Positive |
| Methicillin-resistant S. aureus (MRSA) | Not Reported | Active (MIC not specified)[2] | Positive |
| Enterococcus raffinosus | Not Reported | Active (MIC not specified)[2] | Positive |
Note: The MIC value for cyclo(L-Pro-L-Phe) against S. aureus was reported as 25 ppm, which is equivalent to 25 µg/mL. Similarly, the MIC against E. coli was reported as 100 ppm, equivalent to 100 µg/mL.
Comparative Analysis of Antibacterial Spectra
Based on the available data, cyclo(L-Pro-L-Val) exhibits a more targeted antibacterial spectrum, with notable activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. Its efficacy against the Gram-negative bacterium Escherichia coli is limited.
In contrast, cyclo(L-Pro-L-Phe) appears to possess a broader spectrum of activity. While it is also effective against the Gram-positive S. aureus, including methicillin-resistant strains (MRSA), it demonstrates some inhibitory activity against the Gram-negative E. coli, albeit at a higher concentration. The reported activity against Enterococcus raffinosus further supports its broader-spectrum potential.
Mechanism of Action: Quorum Sensing Inhibition
Both cyclodipeptides are believed to exert their antibacterial effects, at least in part, by interfering with bacterial communication systems known as quorum sensing (QS). Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation.
Cyclo(L-Pro-L-Phe) and the agr System in Staphylococcus aureus
Cyclo(L-Pro-L-Phe) has been shown to inhibit biofilm formation in S. aureus by downregulating the expression of genes associated with the accessory gene regulator (agr) system, a key quorum-sensing pathway in this bacterium. This interference disrupts the production of virulence factors and the formation of biofilms, which are crucial for bacterial pathogenesis.
Caption: Inhibition of the S. aureus agr quorum sensing system by cyclo(L-Pro-L-Phe).
General Mechanism of Quorum Sensing Inhibition
Cyclodipeptides can interfere with quorum sensing through various mechanisms, including competitive binding to receptor proteins, which prevents the native autoinducer molecules from activating the signaling cascade. This disruption leads to a downregulation of genes responsible for virulence and survival.
Caption: General mechanism of quorum sensing inhibition by cyclodipeptides.
Experimental Protocols
A standardized method for determining the Minimum Inhibitory Concentration (MIC) is crucial for the reliable assessment of antibacterial activity. The broth microdilution method is a commonly accepted protocol.
Broth Microdilution MIC Assay Protocol
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized bacterial suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Cyclodipeptide Solutions:
-
A stock solution of the cyclodipeptide is prepared in a suitable solvent (e.g., DMSO or sterile water).
-
Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted cyclodipeptide.
-
Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
The plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the cyclodipeptide at which there is no visible bacterial growth.
-
Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion
Both cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Phe) demonstrate promising antibacterial activities, primarily through the inhibition of quorum sensing. Cyclo(L-Pro-L-Val) shows a more focused activity against Gram-positive bacteria, while cyclo(L-Pro-L-Phe) exhibits a broader spectrum, including activity against a Gram-negative species and resistant Gram-positive strains. Further research, including the determination of MIC values against a wider and more standardized panel of bacteria under identical experimental conditions, is warranted to fully elucidate their therapeutic potential. The insights into their mechanisms of action provide a strong rationale for their continued investigation as potential novel antibacterial agents.
References
Navigating the Murky Waters of Quorum Sensing Inhibition: A Comparative Guide to Cyclo(L-Pro-L-Val) and LuxR Biosensors
For researchers, scientists, and drug development professionals, the quest for effective quorum sensing (QS) inhibitors is a critical frontier in the battle against bacterial virulence and biofilm formation. This guide provides a comprehensive validation of cyclo(L-Pro-L-Val) as a purported QS inhibitor, with a specific focus on its interaction with the LuxR biosensor. We present a critical comparison with other QS inhibitors, supported by experimental data and detailed methodologies, to offer a clear perspective on its potential and limitations.
A pivotal study has cast significant doubt on the direct role of naturally occurring cyclic dipeptides (DKPs), including cyclo(L-Pro-L-Val), as modulators of LuxR-type proteins.[1][2] This research suggests that while some non-natural, halogenated DKPs can inhibit luminescence in Vibrio fischeri, they do not appear to compete directly with the natural N-acyl-homoserine lactone (AHL) signal.[1][2] In contrast to earlier reports, this comprehensive study found no evidence of agonistic or antagonistic activity from a panel of naturally occurring DKPs in LuxR-based reporter gene assays.[1][2] This indicates that any observed QS-inhibiting effects of cyclo(L-Pro-L-Val) may arise from indirect mechanisms rather than direct interaction with the LuxR receptor.
Performance Comparison of Quorum Sensing Inhibitors
The following table summarizes the inhibitory activity of various compounds on LuxR-mediated quorum sensing, providing a benchmark against which the contested activity of cyclo(L-Pro-L-Val) can be considered. It is important to note the absence of direct, validated inhibitory data for cyclo(L-Pro-L-Val) in LuxR-based assays in the recent scientific literature.
| Compound Class | Compound Name | Target System/Biosensor | Concentration | % Inhibition/Effect | Reference |
| Cyclic Dipeptides | cyclo(L-Pro-L-Val) | Vibrio fischeri LuxR | Not validated | Contradictory reports; recent studies show no direct inhibition. | [1][2] |
| cyclo(L-Pro-L-4-Cl-Phe) | Vibrio fischeri (luminescence) | 500 µM | 76% | [1] | |
| cyclo(L-Pro-L-4-I-Phe) | Vibrio fischeri (luminescence) | 500 µM | 95% | [1] | |
| Furanones | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Vibrio harveyi (LuxR) | Not specified | Decreases DNA-binding activity of LuxR. | [3] |
| Phenazines | Phenazine Carboxylic Acid (PCA) | E. coli (LuxR-based) | 50 µM | 66.3% | [3] |
| Quinolones | 2-heptyl-3-hydroxy-4-quinolone (PQS) | E. coli (LuxR-based) | 50 µM | 56.9% | [3] |
| Plant-derived | Genipin | E. coli (LuxR-based) | 50 µM | 56.7% | [3] |
| Caffeine | E. coli (LuxR-based) | 1 mM | 53% | [3] | |
| β-Keto Esters | 3-methoxy-β-keto ester | E. coli JB525 | Not specified | IC50: 24 µg/mL | [4] |
| 4-methoxy-β-keto ester | E. coli JB525 | Not specified | IC50: 45 µg/mL | [4] |
Experimental Protocols
LuxR-Based Biosensor Assay for Quorum Sensing Inhibition
This protocol outlines a general method for screening potential QS inhibitors using a LuxR-based biosensor, such as a recombinant E. coli strain carrying a LuxR-regulated reporter gene (e.g., GFP or luciferase).
1. Materials:
-
LuxR biosensor strain (e.g., E. coli Top10 pSB1A3-BBaT9002).
-
Luria-Bertani (LB) broth and agar, supplemented with appropriate antibiotics for plasmid maintenance.
-
N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) as the autoinducer.
-
Test compounds (potential QS inhibitors), including cyclo(L-Pro-L-Val) and controls.
-
96-well microtiter plates.
-
Microplate reader for measuring optical density (OD) and fluorescence/luminescence.
2. Procedure:
-
Prepare Overnight Culture: Inoculate the LuxR biosensor strain into LB broth with the selective antibiotic and incubate overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight culture 1:100 into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.4).
-
Assay Setup: In a 96-well plate, add a fixed, sub-saturating concentration of the autoinducer (3-oxo-C6-HSL) to all wells except the negative control.
-
Add Test Compounds: Add varying concentrations of the test compounds to the designated wells. Include a positive control (a known QS inhibitor) and a solvent control (e.g., DMSO).
-
Inoculation: Add the sub-cultured biosensor strain to all wells to a final OD600 of approximately 0.05.
-
Incubation: Incubate the microplate at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Data Acquisition: Measure the optical density at 600 nm (OD600) to assess bacterial growth and the reporter signal (fluorescence or luminescence) at the appropriate excitation/emission wavelengths.
-
Data Analysis: Normalize the reporter signal to cell density (Reporter Signal / OD600). Calculate the percentage of inhibition relative to the control (autoinducer only) for each concentration of the test compound. Determine the IC50 value if a dose-response relationship is observed.
Visualizing the Pathways and Processes
To better understand the mechanisms at play, the following diagrams illustrate the LuxR signaling pathway and the experimental workflow for its inhibition.
References
- 1. New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening of Bacterial Quorum Sensing Inhibitors in a Vibrio fischeri LuxR-Based Synthetic Fluorescent E. coli Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(L-Pro-L-Val): A Potential Alternative to Traditional Antibiotics Against Gram-Positive Bacteria?
A Comparative Analysis of Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, the emergence of antibiotic resistance in Gram-positive bacteria is a pressing concern. This guide provides a comparative analysis of the efficacy of the cyclic dipeptide cyclo(L-Pro-L-Val) against traditional antibiotics—vancomycin, linezolid, and chloramphenicol. This report synthesizes available experimental data on their activity against key Gram-positive pathogens: Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, and Streptococcus pyogenes.
Executive Summary
Cyclo(L-Pro-L-Val) has demonstrated in vitro activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis.[1][2] Its purported mechanisms of action include the disruption of bacterial cell membranes and the inhibition of quorum sensing, a key communication pathway for virulence.[1] However, a comprehensive evaluation of its efficacy is hampered by the limited availability of quantitative data, particularly Minimum Bactericidal Concentration (MBC) values and its activity against other significant Gram-positive pathogens.
Traditional antibiotics such as vancomycin, linezolid, and chloramphenicol have well-documented efficacy and established mechanisms of action. Vancomycin inhibits cell wall synthesis, while linezolid and chloramphenicol are protein synthesis inhibitors. This guide presents a side-by-side comparison of the available Minimum Inhibitory Concentration (MIC) data to contextualize the potential of cyclo(L-Pro-L-Val) as a future therapeutic agent.
Data Presentation: Comparative Efficacy
| Antimicrobial Agent | Organism | MIC (µg/mL) | Source(s) |
| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | 16.3 | [2][3] |
| Bacillus subtilis | 18.2 | [2][3] | |
| Enterococcus faecalis | Data Not Available | ||
| Streptococcus pyogenes | Data Not Available | ||
| Vancomycin | Staphylococcus aureus | 1 - 2 | |
| Bacillus subtilis | 4.0 | ||
| Enterococcus faecalis | 1 - 4 | ||
| Streptococcus pyogenes | ≤ 1 | ||
| Linezolid | Staphylococcus aureus | 1 - 4 | |
| Bacillus subtilis | Data Not Available | ||
| Enterococcus faecalis | 1 - 4 | ||
| Streptococcus pyogenes | 0.5 - 2 | ||
| Chloramphenicol | Staphylococcus aureus | 3.125 - 12.5 | |
| Bacillus subtilis | 4.0 | [3] | |
| Enterococcus faecalis | 8 - 250 | [4] | |
| Streptococcus pyogenes | 2 - 4 | [5][6] |
Mechanisms of Action
Cyclo(L-Pro-L-Val): The precise mechanism of action for cyclo(L-Pro-L-Val) is still under investigation. However, two primary mechanisms have been proposed:
-
Membrane Disruption: It is suggested that cyclo(L-Pro-L-Val) may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[1]
-
Quorum Sensing Inhibition: Cyclo(L-Pro-L-Val) is believed to interfere with bacterial communication systems, known as quorum sensing.[1] In Staphylococcus aureus, the accessory gene regulator (Agr) system is a key quorum-sensing pathway that controls the expression of virulence factors. It is hypothesized that cyclic dipeptides like cyclo(L-Pro-L-Val) may act as competitive antagonists of the AgrC receptor, preventing the binding of the native autoinducing peptide (AIP) and thereby downregulating virulence gene expression.
Traditional Antibiotics:
-
Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall.
-
Linezolid: As an oxazolidinone antibiotic, linezolid inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.
-
Chloramphenicol: This antibiotic also targets the 50S ribosomal subunit, where it inhibits the peptidyl transferase step of protein synthesis, thus preventing the elongation of the polypeptide chain.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Antimicrobial agent stock solution
-
Sterile pipette tips and multichannel pipettes
-
Incubator (37°C)
-
Spectrophotometer
Protocol:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antimicrobial Agent Dilution:
-
Prepare a stock solution of the antimicrobial agent at a known concentration.
-
In a 96-well plate, perform serial two-fold dilutions of the antimicrobial agent in CAMHB to achieve a range of desired concentrations. Typically, this is done by adding a volume of the agent to the first well and then transferring half of the volume to the subsequent well containing fresh broth, repeating across the row.
-
-
Inoculation:
-
Inoculate each well containing the antimicrobial dilutions with an equal volume of the standardized bacterial inoculum.
-
Include a positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) on each plate.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours under ambient air conditions.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from the completed MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips
-
Incubator (37°C)
Protocol:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Aseptically withdraw a small, standardized volume (e.g., 10 µL) from each of these clear wells.
-
-
Plating:
-
Spot or spread the withdrawn aliquot onto a labeled section of a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Conclusion and Future Directions
Cyclo(L-Pro-L-Val) exhibits promising antibacterial activity against certain Gram-positive pathogens, particularly Staphylococcus aureus and Bacillus subtilis. Its potential to inhibit quorum sensing presents an attractive alternative to traditional bactericidal or bacteriostatic mechanisms, as it may reduce the selective pressure for resistance development. However, the current body of evidence is insufficient to fully ascertain its clinical potential.
To move forward, future research should focus on:
-
Expanding the Scope of Testing: Determining the MIC and MBC of cyclo(L-Pro-L-Val) against a broader range of clinically relevant Gram-positive bacteria, including various species of Enterococcus and Streptococcus.
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy of cyclo(L-Pro-L-Val) with standard-of-care antibiotics against the same bacterial strains under identical conditions.
-
Mechanism of Action Elucidation: Investigating the precise molecular interactions of cyclo(L-Pro-L-Val) with bacterial targets, particularly its role in quorum sensing inhibition. Understanding which specific components of the Agr system it interacts with will be crucial for rational drug design and optimization.
-
Toxicity and Pharmacokinetic Studies: Evaluating the safety profile and pharmacokinetic properties of cyclo(L-Pro-L-Val) to determine its suitability for in vivo applications.
While traditional antibiotics remain the cornerstone of treating Gram-positive infections, the exploration of novel compounds like cyclo(L-Pro-L-Val) is essential in the ongoing battle against antimicrobial resistance. Further rigorous investigation is warranted to fully understand its therapeutic potential.
References
- 1. Buy cyclo(L-Pro-L-Val) | 2854-40-2 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. The Response of Enterococcus faecalis V583 to Chloramphenicol Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biopesticidal Potential of Cyclo(L-Pro-L-Val) and Other Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign alternatives to conventional synthetic pesticides has led to a surge in research on naturally occurring bioactive compounds. Among these, cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides a comparative study of the biopesticidal activity of cyclo(L-Pro-L-Val) against other notable CDPs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biopesticidal Activities
The biopesticidal efficacy of cyclic dipeptides is most commonly quantified by their Minimum Inhibitory Concentration (MIC) against pathogenic bacteria and fungi, and their Lethal Concentration (LC50) against nematodes. The following tables summarize the available data for cyclo(L-Pro-L-Val) and other structurally similar CDPs.
Table 1: Antibacterial Activity of Cyclic Dipeptides (MIC in µg/mL)
| Cyclic Dipeptide | Rhodococcus fascians | Staphylococcus aureus | Bacillus subtilis | Xanthomonas axonopodis pv. citri | Ralstonia solanacearum |
| Cyclo(L-Pro-L-Val) | 19.6[1][2] | 16.3[3] | 18.2[3] | - | - |
| Cyclo(L-Pro-L-Tyr) | - | - | - | 31.25[4] | 31.25[4] |
| Cyclo(D-Pro-L-Tyr) | - | - | - | 31.25[4] | 31.25[4] |
| Cyclo(L-Pro-L-Leu) | - | - | - | - | - |
| Cyclo(L-Pro-L-Phe) | - | Broad Spectrum[5] | - | - | - |
Note: A lower MIC value indicates higher antibacterial activity. "-" indicates data not available in the searched literature.
Table 2: Antifungal Activity of Cyclic Dipeptides (MIC in µg/mL)
| Cyclic Dipeptide | Rhizoctonia solani | Candida albicans | Aspergillus niger | Penicillium notatum |
| Cyclo(L-Pro-L-Val) | Antifungal activity reported[4][6] | - | Broad Spectrum[5] | Broad Spectrum[5] |
| Cyclo(L-Pro-L-Tyr) | - | - | - | - |
| Cyclo(L-Pro-L-Leu) | - | Inhibited growth[7] | - | - |
| Cyclo(L-Pro-L-Phe) | - | - | - | - |
Note: A lower MIC value indicates higher antifungal activity. "-" indicates data not available in the searched literature.
Table 3: Nematicidal Activity of Cyclic Dipeptides
| Cyclic Dipeptide | Target Nematode | Activity Metric | Value (µg/mL) |
| Cyclo(L-Pro-L-Leu) | Meloidogyne incognita | Mortality and egg hatching inhibition reported[6] | - |
Note: "-" indicates specific LC50/EC50 values were not available in the searched literature, though nematicidal activity was reported.
Table 4: Quorum Sensing Inhibitory Activity of Cyclic Dipeptides
| Cyclic Dipeptide | Biosensor Strain | Activity Metric | Value |
| Cyclo(L-Pro-L-Val) | Escherichia coli (LuxR-dependent) | IC50 | 0.4 mM |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | Biofilm inhibition | 52% at 1.8 mM[8] |
| Cyclo(L-Hyp-L-Tyr) | Pseudomonas aeruginosa PAO1 | Biofilm inhibition | 50% at 1.8 mM[8] |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Biofilm inhibition | 48% at 1.8 mM[8] |
Note: IC50 represents the concentration required to inhibit 50% of the quorum sensing-mediated response.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biopesticidal activities.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial and Antifungal Activity
This protocol is adapted from the broth microdilution method.
a. Preparation of Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates.
-
A single colony is used to inoculate a sterile broth medium.
-
The culture is incubated at the optimal temperature and time for the specific microorganism to reach the logarithmic growth phase.
-
The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).
b. Preparation of Test Compounds:
-
The cyclic dipeptides are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.
c. Incubation and Observation:
-
The standardized inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Positive (inoculum without test compound) and negative (broth medium only) controls are included.
-
The plates are incubated under optimal conditions for the microorganism (e.g., 24-48 hours at a specific temperature).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Nematicidal Activity Assay
This protocol outlines a method for assessing the nematicidal activity against root-knot nematodes (Meloidogyne spp.).
a. Nematode Culture and Collection:
-
Root-knot nematodes are cultured on susceptible host plants (e.g., tomato).
-
Second-stage juveniles (J2s) are hatched from egg masses collected from infected roots.
b. Assay Setup:
-
A known number of J2s (e.g., 100) are placed in each well of a multi-well plate containing a small volume of water.
-
The cyclic dipeptide, dissolved in a suitable solvent, is added to the wells at various concentrations.
-
A control group with the solvent alone is included.
c. Incubation and Mortality Assessment:
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specific period (e.g., 24, 48, and 72 hours).
-
Nematode mortality is assessed under a microscope. Nematodes are considered dead if they are motionless and do not respond to physical stimuli (e.g., probing with a fine needle).
-
The percentage of mortality is calculated for each concentration, and the LC50 value is determined using probit analysis.
Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)
This assay uses the biosensor strain Chromobacterium violaceum ATCC 12472, which produces a purple pigment called violacein in response to quorum sensing signals.
a. Preparation of Inoculum:
-
C. violaceum is grown overnight in a suitable broth medium (e.g., Luria-Bertani broth).
b. Assay Setup:
-
The overnight culture is diluted and added to fresh broth in a 96-well plate.
-
The cyclic dipeptide to be tested is added to the wells at various concentrations.
-
A known quorum sensing inducer (e.g., N-hexanoyl-L-homoserine lactone, HSL) is added to all wells except the negative control.
-
Positive (inoculum + inducer) and negative (inoculum only) controls are included.
c. Incubation and Quantification:
-
The plate is incubated at 30°C for 24 hours.
-
After incubation, the violacein is extracted from the bacterial cells (e.g., using DMSO or ethanol).
-
The absorbance of the extracted violacein is measured using a spectrophotometer at a wavelength of 585 nm.
-
The percentage of violacein inhibition is calculated relative to the positive control. The IC50 value can then be determined.
Signaling Pathways and Mechanisms of Action
Cyclic dipeptides exert their biopesticidal effects through various mechanisms, including direct antimicrobial action, inhibition of bacterial communication (quorum sensing), and induction of plant defense responses.
Inhibition of Quorum Sensing in Pseudomonas aeruginosa
Cyclo(L-Pro-L-Val) and other CDPs can interfere with the quorum sensing (QS) systems of pathogenic bacteria like Pseudomonas aeruginosa. The las and rhl systems are two major QS circuits in this bacterium that regulate the expression of virulence factors and biofilm formation. The diagram below illustrates a simplified model of this pathway and the potential point of inhibition by cyclic dipeptides.
Caption: Inhibition of P. aeruginosa quorum sensing by cyclic dipeptides.
Induction of Plant Defense Signaling Pathways
Cyclic dipeptides can act as elicitors, triggering the plant's innate immune system. This often involves the activation of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which lead to the production of defense-related proteins and secondary metabolites.
Caption: Induction of plant defense pathways by cyclic dipeptides.
Experimental Workflow for Biopesticide Discovery and Evaluation
The process of identifying and characterizing novel biopesticidal cyclic dipeptides involves a multi-step workflow, from isolation to in-planta testing.
Caption: Workflow for biopesticidal cyclic dipeptide development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(-Pro-Val) | CAS#:2854-40-2 | Chemsrc [chemsrc.com]
- 3. glpbio.com [glpbio.com]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 7. Cyclic dipeptides from lactic acid bacteria inhibit the proliferation of pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic vs. Microbially-Derived Cyclo(L-Pro-L-Val)
For Researchers, Scientists, and Drug Development Professionals
Cyclo(L-Pro-L-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of compounds, has garnered significant attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and quorum sensing inhibitory effects.[1][2][3] This versatile molecule can be obtained through chemical synthesis or microbial fermentation. The choice of production method can have implications for yield, purity, and the presence of related impurities, which may, in turn, influence its biological efficacy. This guide provides an objective comparison of synthetic and microbially-derived cyclo(L-Pro-L-Val), supported by experimental data and detailed protocols to aid researchers in selecting the most suitable product for their specific applications.
Production and Physicochemical Properties
Cyclo(L-Pro-L-Val) can be produced via multi-step chemical synthesis or through fermentation of various microorganisms. While direct comparative studies on the final product characteristics are limited, we can infer key differences from the production methodologies.
Table 1: Comparison of Synthetic and Microbial Production of Cyclo(L-Pro-L-Val)
| Feature | Synthetic Cyclo(L-Pro-L-Val) | Microbially-Derived Cyclo(L-Pro-L-Val) |
| Production Method | Chemical synthesis, often involving the condensation of protected L-proline and L-valine derivatives followed by deprotection and cyclization.[3] | Fermentation of various bacteria (e.g., Pseudomonas sp., Bacillus sp.) and fungi (e.g., Aspergillus sp.).[4][5][6] |
| Typical Purity | High purity can be achieved through rigorous purification, often reported as >95% or >98% by commercial suppliers.[4][7][] | Purity depends on the fermentation and purification process; may contain related microbial metabolites as impurities. |
| Potential Impurities | Residual solvents, reagents, and stereoisomers (e.g., cyclo(D-Pro-L-Val)) may be present if synthesis is not stereospecific. | Other diketopiperazines, secondary metabolites from the producing microorganism, and components from the fermentation medium. |
| Yield | Generally predictable and scalable, with high yields reported for specific synthetic routes.[3] | Yield can be variable and is dependent on the microbial strain, fermentation conditions, and extraction efficiency. |
| Stereochemistry | The stereochemistry is controlled by the starting materials, allowing for the specific synthesis of the (L,L) isomer. | Typically produces the natural (L,L) isomer, but the presence of other stereoisomers cannot be entirely ruled out without chiral analysis. |
Biological Activity: A Comparative Overview
Cyclo(L-Pro-L-Val) exhibits a range of biological activities. While many studies do not explicitly state the origin of the compound, the observed effects provide a benchmark for its potential applications. The primary difference in bioactivity between synthetic and microbially-derived products would likely arise from the purity and the presence of co-occurring, potentially synergistic or antagonistic, microbial metabolites in the latter.
Table 2: Summary of Reported Biological Activities of Cyclo(L-Pro-L-Val)
| Biological Activity | Description | Key Findings and Quantitative Data |
| Antimicrobial | Exhibits activity against various plant and human pathogens. | - Toxic activity against Rhodococcus fascians LMG 3605 with a Minimum Inhibitory Concentration (MIC) of 19.6 µg/mL, comparable to Chloramphenicol.[9] - Active against Staphylococcus aureus and Bacillus subtilis with MICs of 16.3 and 18.2 µg/mL, respectively.[4] |
| Anti-inflammatory | Inhibits key inflammatory signaling pathways. | - Significantly inhibits the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages at concentrations of 25-100 µM.[9] - Inhibits the phosphorylation of IKKα, IKKβ, and NF-κB in a concentration-dependent manner.[9] |
| Quorum Sensing Inhibition | Interferes with bacterial cell-to-cell communication. | - Inhibits the activation of a LuxR-dependent biosensor in E. coli by 3-oxo-hexanoyl-homoserine lactone with an IC50 of 0.4 mM.[4] - Activates violacein production in the Chromobacterium violaceum CV026 reporter strain, indicating modulation of the quorum sensing system.[4] |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Chemical Synthesis of Cyclo(L-Pro-L-Val)
A common method for the chemical synthesis of cyclo(L-Pro-L-Val) involves the following steps[3]:
-
Coupling: N-Cbz-L-proline is condensed with L-valine methyl ester.
-
Deprotection: The Cbz protecting group is removed.
-
Cyclization: The resulting dipeptide is cyclized to form cyclo(L-Pro-L-Val).
Caption: Workflow for the chemical synthesis of cyclo(L-Pro-L-Val).
Microbial Production and Extraction of Cyclo(L-Pro-L-Val)
The general workflow for obtaining cyclo(L-Pro-L-Val) from microbial sources is as follows[5]:
-
Fermentation: A producing microbial strain (e.g., Pseudomonas sp.) is cultured in a suitable broth medium.
-
Extraction: The culture broth is centrifuged, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude extract is purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Caption: General workflow for microbial production of cyclo(L-Pro-L-Val).
Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This assay qualitatively and quantitatively assesses the inhibition of violacein production, a quorum sensing-regulated pigment in C. violaceum.[1][10][11]
-
Culture Preparation: Grow C. violaceum overnight in Luria-Bertani (LB) broth.
-
Assay Setup: In a 96-well plate, add fresh LB broth, the bacterial culture, and various concentrations of cyclo(L-Pro-L-Val). Include a control with no compound.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Quantification: After incubation, lyse the cells and extract the violacein pigment. Measure the absorbance of the extracted pigment at 585 nm. The reduction in absorbance compared to the control indicates quorum sensing inhibition.
Caption: Workflow for the C. violaceum quorum sensing inhibition assay.
Anti-inflammatory Activity Assay (NF-κB Translocation)
This assay measures the inhibition of the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response.[12]
-
Cell Culture: Seed suitable cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with different concentrations of cyclo(L-Pro-L-Val) for a specified time.
-
Stimulation: Induce an inflammatory response by adding a stimulant like lipopolysaccharide (LPS).
-
Immunofluorescence: Fix, permeabilize, and stain the cells with an antibody against an NF-κB subunit (e.g., p65) and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of NF-κB. A decrease in nuclear fluorescence of the NF-κB signal in treated cells compared to the stimulated control indicates anti-inflammatory activity.
Caption: Inhibition of the NF-κB signaling pathway by cyclo(L-Pro-L-Val).
Conclusion
Both synthetic and microbially-derived cyclo(L-Pro-L-Val) are valuable sources of this bioactive compound. Synthetic routes offer high purity and stereochemical control, making them ideal for applications where a well-defined compound is critical. Microbial production provides a natural source of the molecule, which may be advantageous in certain contexts, though it requires rigorous purification to remove other metabolites. The choice between the two will ultimately depend on the specific research or development goals, considering factors such as required purity, potential for synergistic effects from co-metabolites, and scalability. The provided experimental protocols offer a starting point for researchers to evaluate and compare the performance of cyclo(L-Pro-L-Val) from either source in their own laboratories.
References
- 1. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Buy cyclo(L-Pro-L-Val) | 2854-40-2 [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. uniscience.co.kr [uniscience.co.kr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cyclo(L-Pro-L-Val) Analogs in Quorum Sensing Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quorum sensing (QS) inhibitory activities of proline-containing cyclic dipeptides (CDPs), with a focus on analogs of cyclo(L-Pro-L-Val). While cyclo(L-Pro-L-Val) itself can act as a QS signaling molecule in some bacterial systems, modifications to the valine residue can impart significant QS inhibitory effects. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and structure-activity relationships to aid in the development of novel anti-virulence agents.
Quantitative Comparison of Quorum Sensing Inhibition
The inhibitory activities of various proline-containing cyclic dipeptides against common QS-regulated phenotypes in Pseudomonas aeruginosa and Chromobacterium violaceum are presented below. These tables highlight how modifications to the amino acid paired with proline influence the inhibitory potency.
Table 1: Inhibition of Virulence Factor Production in Pseudomonas aeruginosa PAO1
| Compound | Concentration (mM) | Pyocyanin Inhibition (%) | Elastase Inhibition (%) | Protease Inhibition (%) | Reference |
| cyclo(L-Pro-L-Val) | - | Activator of some LuxR-based QS systems | - | - | [1] |
| cyclo(L-Pro-L-Tyr) | 1.8 | 41 | 32 | 20 | [2] |
| cyclo(L-Hyp-L-Tyr) | 1.8 | 47 | 8 | 5 | [2] |
| cyclo(L-Pro-L-Phe) | 1.8 | 73 | 61 | 77 | [2] |
| cyclo(L-Tyr-L-Pro) | 0.5 mg/mL (~2.0 mM) | 41 | 32 | 20 | [3] |
Table 2: Inhibition of Biofilm Formation and Violacein Production
| Compound | Concentration (mM) | Biofilm Inhibition (%) in P. aeruginosa PAO1 | Violacein Inhibition (%) in C. violaceum CV026 | Reference |
| cyclo(L-Pro-L-Tyr) | 1.8 | 52 | - | [2] |
| cyclo(L-Hyp-L-Tyr) | 1.8 | 50 | - | [2] |
| cyclo(L-Pro-L-Phe) | 1.8 | 48 | - | [2] |
| cyclo(L-Tyr-L-Pro) | 0.5 mg/mL (~2.0 mM) | 48 | 79 | [3] |
| cyclo(L-Pro-L-Val) | 0.4 | - | Inhibits LuxR-dependent biosensor by 3-oxo-C6-HSL | [4] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of new studies.
Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a common primary screen for QS inhibitors. C. violaceum produces a purple pigment, violacein, in response to acyl-homoserine lactone (AHL) signaling molecules. Inhibition of this pigment production indicates potential anti-QS activity.
Protocol:
-
Bacterial Culture: A culture of C. violaceum (e.g., strain CV026, which is an AHL-inducible mutant) is grown overnight in Luria-Bertani (LB) broth.
-
Assay Setup: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh LB broth.
-
Induction: The appropriate AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) is added to the diluted culture to induce violacein production.
-
Treatment: The test compounds (cyclo(L-Pro-L-Val) analogs) are added to the culture at various concentrations. A solvent control (e.g., DMSO) is also included.
-
Incubation: The cultures are incubated at 30°C with shaking for 24 hours.
-
Quantification: After incubation, the cultures are centrifuged to pellet the cells. The supernatant is discarded, and the violacein is extracted from the cell pellet using a solvent such as DMSO or ethanol. The absorbance of the extracted violacein is measured spectrophotometrically at 585 nm.
-
Analysis: The percentage of violacein inhibition is calculated by comparing the absorbance of the treated samples to the solvent control.[5][6]
Pyocyanin Production Assay in Pseudomonas aeruginosa
Pyocyanin is a blue-green phenazine virulence factor produced by P. aeruginosa under the control of its QS systems.
Protocol:
-
Bacterial Culture: P. aeruginosa (e.g., strain PAO1) is grown overnight in a suitable medium such as LB broth.
-
Assay Setup: The overnight culture is diluted into fresh medium and grown to early exponential phase.
-
Treatment: The test compounds are added to the culture at desired concentrations.
-
Incubation: The cultures are incubated at 37°C with shaking for 18-24 hours.
-
Extraction: The cultures are centrifuged, and the supernatant is collected. Pyocyanin is extracted from the supernatant using chloroform. The chloroform layer (blue) is then separated and re-extracted with 0.2 M HCl, which turns the pyocyanin pink.
-
Quantification: The absorbance of the pink (acidified) pyocyanin solution is measured at 520 nm.[7][8]
-
Normalization: The pyocyanin concentration can be normalized to bacterial growth by measuring the optical density of the culture at 600 nm.
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of bacteria to form biofilms on a solid surface.
Protocol:
-
Bacterial Culture and Treatment: An overnight culture of P. aeruginosa is diluted in fresh medium, and the test compounds are added.
-
Incubation: The treated bacterial suspension is added to the wells of a 96-well microtiter plate and incubated statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with a buffer such as phosphate-buffered saline (PBS).
-
Staining: The remaining attached biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Destaining: Excess stain is removed by washing with water. The bound crystal violet is then solubilized with a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized crystal violet is measured at a wavelength of approximately 570-590 nm. The absorbance is proportional to the amount of biofilm formed.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological and experimental contexts of this research.
Caption: The Las and Rhl quorum sensing systems in P. aeruginosa.
Caption: Experimental workflow for screening quorum sensing inhibitors.
Caption: Structure-activity relationships of cyclo(L-Pro-X) analogs.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 8. 5.4. Pyocyanin Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling cyclo(L-Pro-L-Val)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling cyclo(L-Pro-L-Val) (CAS RN: 2854-40-2) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Chemical and Physical Properties
A summary of key quantitative data for cyclo(L-Pro-L-Val) is presented below.
| Property | Value |
| CAS Number | 2854-40-2[1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₆N₂O₂[1][5] |
| Molecular Weight | 196.2 g/mol [1] |
| Appearance | White to off-white or light yellow crystalline solid/powder[1][3][4][5] |
| Purity | ≥95% to >98%[1][2][3][4][5] |
| Solubility | Soluble in PBS (pH 7.2) at ~3 mg/mL.[1] Also soluble in DMSO, CDCl3, ethanol, and methanol.[5][6] |
| Storage | Store at -20°C.[1][5] |
Operational Plan: Safe Handling Protocol
While cyclo(L-Pro-L-Val) is not classified as a hazardous substance, standard laboratory best practices for handling solid chemical compounds should be followed. A detailed Safety Data Sheet (SDS) should always be consulted prior to handling.
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use of a chemical fume hood is recommended when handling larger quantities or if there is a potential for aerosolization.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[7][8][9]
-
Body Protection: A standard laboratory coat is required.[9][10]
-
Respiratory Protection: Not generally required for small quantities of non-volatile solids. If dust is generated, a NIOSH-approved respirator may be necessary.[8]
3. Handling Procedures:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Use a spatula or other appropriate tool to handle the solid.
-
Close the container tightly after use.
Disposal Plan
Dispose of cyclo(L-Pro-L-Val) and any contaminated materials in accordance with local, state, and federal regulations. For small quantities, disposal as non-hazardous chemical waste is typically appropriate. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Emergency Procedures
-
In case of skin contact: Wash the affected area thoroughly with soap and water.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
In case of inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
In case of ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Workflow for Handling Cyclo(L-Pro-L-Val)
Caption: Workflow for the safe handling of cyclo(L-Pro-L-Val).
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cyclo(-Pro-Val) | CAS#:2854-40-2 | Chemsrc [chemsrc.com]
- 3. Cyclo(L-Pro-L-Val) 2854-40-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. Cyclo(L-Pro-L-Val) | NF-κB | NOS | IκB/IKK | COX | TargetMol [targetmol.com]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
